2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNWXQYDINSHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379254 | |
| Record name | 1H,1H-Heptafluorobutyl epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-92-0 | |
| Record name | 1H,1H-Heptafluorobutyl epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane (CAS No. 1765-92-0). Due to a lack of experimentally determined data in publicly accessible literature for the target compound, this guide presents computed data alongside experimental data for structurally related fluorinated compounds to offer a comparative context. Detailed experimental protocols for determining key physicochemical properties such as boiling point, density, and solubility are also provided to aid researchers in the characterization of this and similar fluorinated molecules.
Introduction
This compound is a fluorinated epoxide compound. The introduction of a heptafluorobutyl group can significantly influence a molecule's physicochemical properties, including its boiling point, density, and solubility, often imparting unique characteristics such as increased volatility and altered miscibility with common solvents.[1] A thorough understanding of these properties is crucial for its application in research and development, particularly in fields like materials science and as an intermediate in organic synthesis. This guide aims to consolidate the known information about this compound and provide practical methodologies for its experimental characterization.
Physicochemical Properties
Computed and General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅F₇O | PubChem[2] |
| Molecular Weight | 226.09 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1765-92-0 | PubChem[2] |
Comparative Experimental Data of a Related Compound
To provide some context for the expected properties of a compound containing a heptafluorobutyl group, the experimental data for 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (CAS No. 13695-31-3) is presented below. It is critical to note that this is a different chemical entity, and its properties are not directly transferable to the target oxirane.
| Property | Value | Source |
| Boiling Point | 134-136 °C (lit.) | Sigma-Aldrich |
| Density | 1.345 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.341 (lit.) | Sigma-Aldrich |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physicochemical properties of volatile liquids. These methods can be adapted for the characterization of this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3]
Materials:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the small test tube.
-
Attach the small test tube containing the sample to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Add a small amount of the sample liquid (approximately 0.5 mL) into the small test tube.
-
Place a capillary tube, with the sealed end up, into the sample liquid within the small test tube.
-
Assemble the apparatus by placing the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3] Record this temperature.
-
It is good practice to repeat the measurement to ensure accuracy.
Density Determination (Pycnometer Method)
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[4][5][6]
Materials:
-
Pycnometer (specific gravity bottle) with a stopper containing a capillary tube
-
Analytical balance (accurate to at least 0.001 g)
-
Distilled water
-
The sample liquid
-
Thermometer
-
Cleaning solvents (e.g., acetone)
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on an analytical balance (mass 'm1').
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Carefully dry the outside of the pycnometer and weigh it (mass 'm2').
-
Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at this temperature.
-
Calculate the volume of the pycnometer (V) using the formula: V = (m2 - m1) / ρ_water.
-
Empty, clean, and thoroughly dry the pycnometer.
-
Fill the pycnometer with the sample liquid, following the same procedure as with water to ensure it is completely full and free of air bubbles.
-
Weigh the pycnometer filled with the sample liquid (mass 'm3').
-
Calculate the density of the sample liquid (ρ_sample) using the formula: ρ_sample = (m3 - m1) / V.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.[7][8][9]
Materials:
-
Small test tubes
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, toluene, dimethyl sulfoxide)
-
The sample compound
Procedure:
-
Label a series of small test tubes, one for each solvent to be tested.
-
Add a small, measured amount of the sample to each test tube (e.g., 25 mg of solid or 0.05 mL of liquid).
-
To the first test tube, add the first solvent in small increments (e.g., 0.25 mL at a time) up to a total of 3 mL.
-
After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30 seconds).
-
Visually observe the mixture to determine if the sample has dissolved. A solution is considered homogeneous when no solid particles or liquid droplets of the sample are visible.
-
Record the solubility as "soluble," "partially soluble," or "insoluble" for that solvent. For quantitative analysis, the amount of solvent required to dissolve the sample can be recorded.
-
Repeat steps 3-6 for each of the selected solvents.
-
It is advisable to perform these tests at a controlled temperature, as solubility can be temperature-dependent.
Synthesis Workflow
The synthesis of fluorinated oxiranes, such as this compound, is typically achieved through the epoxidation of the corresponding fluoroalkene.[10] This process involves the reaction of the alkene with an oxidizing agent, often a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA).
Conclusion
While specific experimental data on the physicochemical properties of this compound remains elusive in the current body of scientific literature, this guide provides the available computed data and established experimental protocols for its characterization. The provided methodologies for determining boiling point, density, and solubility are robust and widely applicable for the characterization of novel fluorinated compounds. Researchers and professionals in drug development and materials science are encouraged to utilize these protocols to generate experimental data, which will be invaluable for the broader scientific community and will facilitate the future application of this and related fluorinated oxiranes.
References
- 1. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 2. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. che.utah.edu [che.utah.edu]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
1H and 19F NMR Analysis of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. Due to the absence of published experimental spectra for this specific molecule, this guide offers predicted spectral data based on established principles of NMR spectroscopy and data from analogous structures. It also includes comprehensive experimental protocols for acquiring high-quality NMR data for this and similar fluorinated organic molecules.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons of the oxirane ring and the two protons of the adjacent methylene group. The chemical shifts and multiplicities of these signals are influenced by the electronegativity of the oxygen atom in the oxirane ring and the strong electron-withdrawing effect of the heptafluorobutyl group.
The protons on the oxirane ring (H-1, H-1', and H-2) form a complex spin system. Epoxide protons typically resonate in the range of 2.5-3.5 ppm.[1] The diastereotopic methylene protons of the oxirane (H-1 and H-1') will be split by each other (geminal coupling) and by the methine proton (H-2) (vicinal coupling). The methine proton (H-2) will, in turn, be split by the two methylene protons. The methylene group adjacent to the perfluoroalkyl chain (H-3) is expected to show a complex multiplet due to coupling with the methine proton of the oxirane ring and long-range coupling with the fluorine atoms on the adjacent CF₂ group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (Oxirane CH₂) | ~2.8 - 3.0 | ddd | JH1-H1' (gem) ≈ 5-7 Hz, JH1-H2 (vic, cis) ≈ 4-5 Hz, ⁴JH1-F ≈ 1-2 Hz |
| H-1' (Oxirane CH₂) | ~3.1 - 3.3 | ddd | JH1'-H1 (gem) ≈ 5-7 Hz, JH1'-H2 (vic, trans) ≈ 2-3 Hz, ⁴JH1'-F ≈ 1-2 Hz |
| H-2 (Oxirane CH) | ~3.5 - 3.8 | m | - |
| H-3 (CH₂) | ~2.4 - 2.7 | m | - |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. Coupling constants are approximate values.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is anticipated to display three distinct signals corresponding to the three different fluorine environments in the heptafluorobutyl chain (-CF₂-, -CF₂-, and -CF₃). The chemical shifts are highly sensitive to the local electronic environment.[2] The terminal -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. The two non-equivalent -CF₂- groups will likely appear as complex multiplets due to geminal and vicinal ¹⁹F-¹⁹F coupling, as well as potential long-range coupling to the protons.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CF₂- (alpha to oxirane) | ~ -110 to -120 | m | - |
| -CF₂- (beta to oxirane) | ~ -125 to -135 | m | - |
| -CF₃ | ~ -80 to -85 | t | ³JF-F ≈ 8-12 Hz |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm) and are predicted for a CDCl₃ solution. Coupling constants are approximate values.
Experimental Protocols
The following sections outline detailed methodologies for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C or ¹⁹F NMR, a more concentrated sample (50-100 mg) may be beneficial.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other deuterated solvents like acetone-d₆ or benzene-d₆ can also be used depending on the solubility of the compound.
-
Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a small vial. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR (δ = 0.00 ppm) should be added.
NMR Data Acquisition
These are general parameters for a modern NMR spectrometer.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
¹⁹F NMR Acquisition:
-
Spectrometer Frequency: The corresponding ¹⁹F frequency on the spectrometer (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
Spectral Width: A wide spectral width of approximately 250 ppm is recommended initially to ensure all signals are captured.
2D NMR Experiments:
For unambiguous assignment of the proton and fluorine signals, 2D NMR experiments are highly recommended.
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons and fluorine atoms, which can aid in confirming the structure and stereochemistry.
-
¹⁹F-¹⁹F COSY: To determine the connectivity between the different fluorine environments.
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis.
Caption: Figure 1: Molecular Structure with atom numbering.
Caption: Figure 2: Workflow for NMR Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Introduction
This compound is a fluorinated epoxide, a class of compounds of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quality control in various applications. This technical guide provides a detailed overview of the predicted mass spectrometry of this compound, including a proposed experimental protocol, predicted fragmentation patterns, and visual diagrams to aid in understanding.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by fragmentation patterns typical of both epoxides and perfluorinated chains. The molecular ion peak (M+) is anticipated to be of low abundance or entirely absent, a common feature in the mass spectra of fluorocarbons.[1] The fragmentation will likely be dominated by cleavage of the epoxide ring and the fluorinated alkyl chain.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of the Epoxide Ring: A primary fragmentation pathway for epoxides involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[2][3] This can lead to the formation of a stabilized carbocation.
-
Cleavage of the Heptafluorobutyl Chain: The C-C bonds within the heptafluorobutyl chain are susceptible to cleavage, leading to the formation of various fluorinated fragments. The high stability of the trifluoromethyl cation (CF3+) often results in a prominent peak at m/z 69.[1]
-
Rearrangement Reactions: McLafferty-type rearrangements are possible if the molecule contains gamma-hydrogens, though this is less likely to be a dominant pathway for this specific structure.
The following table summarizes the predicted major fragments for this compound.
| Predicted m/z | Proposed Fragment Ion | Fragment Structure | Proposed Origin |
| 225 | [M-CH2OH]+ | C5H2F7O | Loss of a hydroxymethyl radical |
| 197 | [C4F7]+ | C4F7 | Cleavage of the C-C bond between the oxirane and the fluorobutyl chain |
| 181 | [C4HF6O]+ | C4HF6O | Alpha-cleavage of the epoxide ring with H rearrangement |
| 131 | [C3F5]+ | C3F5 | Cleavage of the fluorobutyl chain |
| 119 | [C2F5]+ | C2F5 | Cleavage of the fluorobutyl chain |
| 69 | [CF3]+ | CF3 | Cleavage of the fluorobutyl chain (expected to be the base peak) |
| 43 | [C2H3O]+ | C2H3O | Cleavage of the epoxide ring |
Experimental Protocols
For the analysis of a volatile and fluorinated compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the most suitable technique.
3.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Introduction: Introduce 1 µL of the prepared sample into the GC-MS system.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-500
Visualizations
The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathways of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometry of this compound. The proposed experimental protocol offers a starting point for method development, while the predicted fragmentation patterns and visual diagrams serve as a valuable reference for spectral interpretation. Researchers working with this or structurally similar compounds can utilize this guide to facilitate their analytical efforts. It is important to re-emphasize that experimental verification is necessary to confirm the predicted fragmentation pathways.
References
chemical structure and CAS number for 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
An In-depth Technical Guide to 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is a fluorinated organic compound featuring a reactive epoxide ring. The presence of the heptafluorobutyl group significantly influences its chemical and physical properties, imparting characteristics typical of per- and polyfluoroalkyl substances (PFAS).
Caption: Chemical structure and key identifiers of this compound.
Physicochemical and Safety Data
The physicochemical properties of this compound are primarily derived from computational models.[1] Safety data is based on aggregated GHS classifications.[1]
| Property | Value | Source |
| Molecular Weight | 226.09 g/mol | PubChem[1] |
| Molecular Formula | C6H5F7O | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 226.02286191 Da | PubChem[1] |
| Topological Polar Surface Area | 12.5 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Hazard Class & Category | GHS Pictogram & Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | Warning | H226: Flammable liquid and vapor[1] |
Synthesis and Reactivity
Synthesis
Reactivity
The primary mode of reactivity for epoxides is through nucleophilic ring-opening reactions. This process is driven by the relief of ring strain in the three-membered oxirane ring. The reaction can be catalyzed by either acid or base.
Under basic or neutral conditions, the nucleophile attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction. In the case of asymmetrically substituted epoxides like the title compound, the nucleophile will preferentially attack the less sterically hindered carbon atom. The presence of the electron-withdrawing heptafluorobutyl group is expected to influence the regioselectivity of this reaction.[2]
Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been shown to be powerful promoters for the ring-opening of epoxides with various carbon nucleophiles, often proceeding under milder conditions than traditional methods requiring strong Lewis acids.[3][4]
The following diagram illustrates a general workflow for the nucleophilic ring-opening of an epoxide.
Caption: A generalized workflow for the nucleophilic ring-opening of an epoxide.
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure suggests several potential uses, particularly in medicinal chemistry and materials science.
-
Building Block for Fluorinated Pharmaceuticals: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5] The reactive epoxide handle of this molecule allows for its conjugation to other molecules, making it a potentially valuable building block for creating more complex fluorinated drug candidates. The ring-opening of epoxides is a key reaction in the synthesis of many pharmaceutical agents.
-
PET Imaging Agents: Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled imaging agents can sometimes be achieved through the ring-opening of epoxides with a fluoride source.[6] This suggests that a radiolabeled version of this compound could be explored for PET tracer development.
-
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This molecule could serve as a monomer or a modifier for creating specialty polymers and coatings.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis or specific reactions of this compound are not available in the public domain literature searched. Researchers interested in working with this compound would need to adapt general procedures for the synthesis and reaction of fluorinated epoxides.
A general procedure for a nucleophilic ring-opening reaction would involve dissolving the epoxide in a suitable solvent, adding the nucleophile and a catalyst (if necessary), and stirring the mixture at an appropriate temperature until the reaction is complete, followed by standard workup and purification procedures.[7][8][9][10]
Safety and Handling
Based on the GHS classification, this compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Theoretical Investigation of Fluorinated Oxirane Molecular Structures
Introduction
Oxiranes, or epoxides, are a critical class of three-membered heterocyclic compounds widely utilized as intermediates in organic synthesis and found in various biologically active molecules. The introduction of fluorine atoms into their structure can significantly alter their chemical reactivity, metabolic stability, and pharmacological properties. Theoretical and computational chemistry provides a powerful, non-experimental avenue to probe the intricate details of their molecular structure, including bond lengths, bond angles, conformational preferences, and electronic properties. This guide outlines the standard computational protocols and data presentation for such investigations.
Computational Methodologies for Oxirane Structure Elucidation
The theoretical study of molecular structures predominantly relies on quantum chemical calculations. These methods can be broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical methods. For molecules like fluorinated oxiranes, DFT methods often provide a good balance between accuracy and computational cost.
Detailed Computational Protocol:
A typical workflow for the theoretical investigation of a substituted oxirane, such as hettafluorobutyl oxirane, would involve the following steps:
-
Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software like Avogadro or Chem3D.
-
Geometry Optimization: This is a crucial step to find the lowest energy (most stable) conformation of the molecule. This is typically performed using a selected theoretical method and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice that has been used in studies of other organic molecules.[1][2] Geometry optimization is an iterative process where the energy of the structure is minimized with respect to the coordinates of the atoms.[3]
-
Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
To calculate thermodynamic properties and predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.
-
-
Conformational Analysis: For flexible molecules with rotatable bonds, a conformational search is necessary to identify all low-energy conformers. This involves systematically rotating bonds and performing geometry optimization on each resulting structure.
-
Calculation of Molecular Properties: Once the stable conformers are identified, various molecular properties can be calculated, including:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Dipole moment, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO).
-
Spectroscopic Properties: NMR chemical shifts and IR/Raman vibrational frequencies.
-
Data Presentation: Illustrative Geometric Parameters of Substituted Oxiranes
While specific data for hettafluorobutyl oxirane is unavailable, the following table illustrates how quantitative data from theoretical studies on other substituted oxiranes are typically presented. The data presented here are representative values for the oxirane ring itself, as reported in a study on various oxirane compounds.[4]
| Parameter | Typical Calculated Value |
| Bond Lengths (Å) | |
| C-C (in ring) | 1.469 |
| C-O (in ring) | 1.435 |
| **Bond Angles (°) ** | |
| C-O-C | 61.5 |
| H-C-H | 115.3 |
| C-C-C (substituent) | 125.7 |
Visualization of Computational Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow of a theoretical study on a substituted oxirane.
Conclusion
While direct theoretical studies on hettafluorobutyl oxirane are yet to be published, the computational methodologies for such an investigation are well-established. By employing techniques such as Density Functional Theory for geometry optimization and frequency analysis, researchers can gain significant insights into the molecular structure, stability, and electronic properties of this and other fluorinated oxiranes. The data and workflows presented in this guide provide a solid framework for initiating and interpreting these valuable theoretical studies.
References
- 1. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide of interest in various chemical and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility in organic solvents, based on its chemical structure. Furthermore, it offers detailed, generalized experimental protocols for researchers to determine its solubility in their laboratories. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction to this compound
This compound is a fluorinated organic compound featuring a reactive epoxide ring and a heptafluorobutyl group.[1] Its molecular formula is C₆H₅F₇O.[1] The presence of the highly electronegative fluorine atoms significantly influences the molecule's physical and chemical properties, including its polarity, boiling point, and, critically, its solubility in various media. Fluorinated compounds often exhibit unique solubility profiles, which can be advantageous in specialized applications such as drug delivery, specialty coatings, and as intermediates in organic synthesis.[2]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₅F₇O[1] |
| Molecular Weight | 226.09 g/mol [1] |
| CAS Number | 1765-92-0[1] |
| Appearance | Likely a liquid at room temperature (based on related compounds) |
Expected Solubility Profile in Organic Solvents
The molecule possesses a polar oxirane (epoxide) ring, which can engage in dipole-dipole interactions and hydrogen bonding with protic solvents. However, the large, nonpolar, and lipophobic heptafluorobutyl group dominates a significant portion of the molecular structure. This fluorinated tail is expected to have low miscibility with many hydrocarbon-based and polar aprotic solvents.
General Solubility Predictions:
-
Fluorinated Solvents: The highest solubility is anticipated in fluorinated solvents such as hexafluoroisopropanol (HFIP)[3] or perfluoroalkanes, due to favorable interactions between the fluorinated tail of the solute and the solvent molecules.
-
Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate may exhibit partial solubility. The polarity of the epoxide ring will contribute to dissolution, but the fluorinated chain may limit miscibility.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to be poor solvents. While the epoxide can act as a hydrogen bond acceptor, the large fluorinated group is expected to be poorly solvated.
-
Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are predicted to be very poor solvents. The polarity of the epoxide ring and the unique nature of the fluorinated chain will hinder dissolution in these nonpolar media.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a generalized version of the widely accepted shake-flask method, which is considered the gold standard for solubility determination.[4][5]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of a distinct undissolved phase of the solute should be visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid disturbing the sediment, it is advisable to withdraw the liquid from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Prepare a series of calibration standards of the solute in the respective solvent.
-
Analyze the saturated solution and the calibration standards using a suitable analytical method (e.g., GC-MS or HPLC).
-
Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
Conclusion
This technical guide has provided a foundational understanding of the anticipated solubility of this compound in organic solvents, based on its chemical structure. While specific quantitative data is currently lacking in the literature, the detailed experimental protocol presented herein offers a robust methodology for researchers to determine these values empirically. The unique properties imparted by the heptafluorobutyl group suggest that this compound will exhibit distinct solubility characteristics, making experimental verification essential for its successful application in research and development.
References
An In-depth Technical Guide on the Thermal Stability of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Introduction
2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is a fluorinated epoxide that combines the high polarity and reactivity of an oxirane ring with the unique properties imparted by a heptafluorobutyl group, such as thermal and chemical resistance. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various fields, including as a monomer for fluorinated polymers, a reactive intermediate in organic synthesis, and potentially in drug development as a building block for complex molecules.
The thermal stability of a compound is dictated by the strength of its chemical bonds. In the case of this compound, the C-F bonds are exceptionally strong, while the C-C, C-O, and C-H bonds are comparatively weaker and more susceptible to thermal cleavage. The strained oxirane ring also represents a point of potential thermal instability.
Thermal Behavior of Structurally Related Compounds
To infer the thermal stability of this compound, it is instructive to examine the thermal decomposition of related short-chain perfluoroalkyl compounds and fluorinated ethers. The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) is generally initiated by the cleavage of the weakest bond in the molecule.[1][2] For many short-chain perfluoroalkyl carboxylic acids (PFCAs), this is often a C-C bond in the perfluorinated backbone rather than the more robust C-F bond.[1][2] The presence of functional groups tends to lower the overall thermal stability of perfluorinated molecules.
Studies on perfluoroalkyl ether carboxylic acids (PFECAs) indicate that the C-O ether bond is also a potential cleavage site during thermal decomposition.[1][2] The thermal breakdown of these compounds often proceeds through complex, multi-step radical reactions.[3]
| Compound Type | Key Structural Features | General Thermal Stability Remarks | Onset Decomposition Temperature (°C) (Approximate Range) |
| Short-Chain PFCAs (e.g., PFBA) | Perfluoroalkyl chain with a carboxyl group | Decomposition is often initiated by decarboxylation or C-C bond scission in the perfluoroalkyl chain.[1][2] | 150 - 200 |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | Perfluoroalkyl chain with a sulfonic acid group | Generally more thermally stable than PFCAs, requiring higher temperatures for decomposition.[4] | ≥ 450 |
| Perfluoroalkanes (PFAs) | Fully fluorinated alkyl chain | Highly stable due to the strength of C-F and C-C bonds in the absence of functional groups. Stability tends to decrease with increasing chain length. | > 600 |
| Fluorinated Polymers (e.g., PTFE) | Long-chain perfluorinated polymer | Exhibit high thermal stability, with decomposition occurring at elevated temperatures.[5] The primary decomposition product of PTFE is its monomer, tetrafluoroethylene (TFE).[5][6] | 330 - 550 |
Postulated Thermal Decomposition of this compound
Based on the principles of thermal decomposition observed in related fluorinated compounds, a hypothetical degradation pathway for this compound can be proposed. The decomposition is likely to be initiated at the weakest points in the molecule: the strained oxirane ring and the C-C bond adjacent to the highly electronegative heptafluorobutyl group.
Primary Decomposition Pathways:
-
Ring-Opening and Rearrangement: The oxirane ring could undergo thermal ring-opening to form a diradical intermediate, which could then rearrange to form a fluorinated aldehyde or ketone.
-
C-C Bond Cleavage: The C-C bond between the oxirane ring and the heptafluorobutyl group could cleave, leading to the formation of a heptafluorobutyl radical and an oxiranylmethyl radical. These highly reactive radicals would then undergo further reactions.
-
Retro-ene Reaction: If there are abstractable hydrogen atoms, intramolecular hydrogen transfer followed by fragmentation is a possibility, though less likely in this specific structure.
The subsequent reactions of the initial fragments would likely involve radical recombination, disproportionation, and further fragmentation, leading to a complex mixture of smaller fluorinated and non-fluorinated volatile products.
Below is a Graphviz diagram illustrating a simplified, theoretical thermal decomposition pathway.
Caption: Theoretical thermal decomposition pathways for this compound.
Experimental Protocols
The thermal stability of a volatile or semi-volatile compound like this compound is typically evaluated using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak).
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min).
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC curve (heat flow vs. temperature) shows endothermic peaks for melting and boiling, and exothermic or endothermic peaks for decomposition.
-
Below is a Graphviz diagram illustrating a general experimental workflow for assessing thermal stability.
Caption: General experimental workflow for thermal stability analysis.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking, an understanding of the thermal behavior of related fluorinated compounds allows for the formulation of a hypothetical decomposition framework. It is postulated that thermal degradation would be initiated by the cleavage of the oxirane ring or the adjacent C-C bond, leading to a cascade of radical reactions. Experimental validation using standard techniques such as TGA and DSC is essential to accurately determine the decomposition temperature, kinetics, and products. The protocols outlined in this guide provide a robust framework for conducting such an investigation. This information is critical for ensuring the safe application and for predicting the environmental fate of this and similar fluorinated compounds.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turi.org [turi.org]
The Reactivity of the Oxirane Ring in Heptafluorobutyl Oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide, is a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into molecular scaffolds. The presence of the electron-withdrawing heptafluorobutyl group significantly influences the reactivity of the adjacent oxirane ring, making it a subject of interest for the synthesis of novel pharmaceuticals and functional materials. This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in heptafluorobutyl oxirane, drawing upon established principles of epoxide chemistry and the known effects of fluorine substitution. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the reactivity of structurally similar fluorinated epoxides to provide a predictive overview of its chemical behavior.
Compound Profile:
| Property | Value |
| IUPAC Name | 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane |
| Synonyms | 3-(Perfluoropropyl)-1,2-epoxypropane, 1H,1H-Heptafluorobutyl epoxide |
| CAS Number | 1765-92-0 |
| Molecular Formula | C6H5F7O |
| Molecular Weight | 226.09 g/mol |
The Influence of the Heptafluorobutyl Group on Oxirane Reactivity
The heptafluorobutyl (C3F7) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences for the reactivity of the oxirane ring:
-
Increased Electrophilicity: The electron-withdrawing nature of the C3F7 group polarizes the C-O bonds of the oxirane ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.
-
Regioselectivity of Ring-Opening: The electronic effect of the C3F7 group, combined with steric factors, dictates the regioselectivity of the ring-opening reaction. In general, nucleophilic attack is directed to a specific carbon of the oxirane ring.
Ring-Opening Reactions
The cleavage of the oxirane ring is the most characteristic reaction of epoxides. This can be achieved under either basic/neutral or acidic conditions, often with differing regiochemical outcomes.
Base-Catalyzed and Nucleophilic Ring-Opening (SN2 Mechanism)
Under basic or neutral conditions, the ring-opening of heptafluorobutyl oxirane is expected to proceed via a standard SN2 mechanism. Strong nucleophiles will attack one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring.
Mechanism:
The reaction is initiated by the direct attack of a nucleophile on one of the epoxide carbons. Due to the steric bulk and the electron-withdrawing nature of the heptafluorobutyl group, the nucleophilic attack is predicted to occur predominantly at the less sterically hindered and less electron-deficient carbon atom (C1). This backside attack results in an inversion of stereochemistry at the site of attack. The resulting alkoxide is then protonated in a subsequent workup step to yield the final alcohol product.
Caption: Base-catalyzed ring-opening of heptafluorobutyl oxirane.
Expected Regioselectivity: The nucleophile attacks the less substituted carbon (C1) of the oxirane ring. This is due to a combination of steric hindrance from the bulky heptafluorobutyl group at C2 and the general trend for SN2 reactions on epoxides.
Representative Reactions (based on analogous fluorinated epoxides):
| Nucleophile | Reagents and Conditions | Expected Major Product |
| Amines | RNH₂, solvent (e.g., CH₃CN), room temp. to reflux | 1-Amino-3-(heptafluorobutyl)propan-2-ol |
| Thiols | RSH, base (e.g., NaH), solvent (e.g., THF) | 1-(Alkylthio)-3-(heptafluorobutyl)propan-2-ol |
| Alcohols | ROH, base (e.g., NaH), solvent (e.g., THF) | 1-Alkoxy-3-(heptafluorobutyl)propan-2-ol |
Acid-Catalyzed Ring-Opening (SN1/SN2-like Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with characteristics of both SN1 and SN2 reactions.
Mechanism:
The reaction begins with the protonation of the epoxide oxygen. This is followed by the attack of a nucleophile. For a primary/secondary epoxide like heptafluorobutyl oxirane, the attack of the nucleophile is generally favored at the less substituted carbon (C1), similar to an SN2 reaction. However, a significant partial positive charge may develop on the more substituted carbon (C2) in the transition state, stabilized by the alkyl chain. This can sometimes lead to a mixture of regioisomers, although attack at the primary carbon is expected to be the major pathway. The stereochemistry of the reaction is typically anti-addition.
Caption: Acid-catalyzed ring-opening of heptafluorobutyl oxirane.
Expected Regioselectivity: While the situation is more complex than in base-catalyzed opening, for primary/secondary fluorinated epoxides, nucleophilic attack under acidic conditions is still generally favored at the less substituted carbon atom. However, the possibility of attack at the more substituted carbon cannot be entirely ruled out and may be solvent and nucleophile dependent.
Representative Reactions (based on analogous fluorinated epoxides):
| Nucleophile | Reagents and Conditions | Expected Major Product |
| H₂O | Dilute H₂SO₄, H₂O | 3-(Heptafluorobutyl)propane-1,2-diol |
| Alcohols | ROH, catalytic H₂SO₄ | 1-Alkoxy-3-(heptafluorobutyl)propan-2-ol |
| Halides | HX (e.g., HBr, HCl) | 1-Halo-3-(heptafluorobutyl)propan-2-ol |
Experimental Protocols (Representative Examples)
The following are generalized experimental protocols for the ring-opening of fluorinated epoxides, which can be adapted for heptafluorobutyl oxirane. Note: These are illustrative and optimization for heptafluorobutyl oxirane would be required.
General Procedure for Nucleophilic Ring-Opening with an Amine
To a solution of heptafluorobutyl oxirane (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol, 0.5 M) is added the amine (1.1-1.5 eq). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired amino alcohol.
General Procedure for Nucleophilic Ring-Opening with a Thiol
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added the thiol (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of heptafluorobutyl oxirane (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Applications in Drug Development
The ring-opening of heptafluorobutyl oxirane provides access to a variety of fluorinated 1,2-bifunctional compounds. These scaffolds are of significant interest in drug discovery. The incorporation of the heptafluorobutyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting fluorinated alcohols, amines, and ethers can serve as key intermediates in the synthesis of complex pharmaceutical agents.
Conclusion
The oxirane ring in heptafluorobutyl oxirane is an activated electrophilic system poised for nucleophilic attack. The strong electron-withdrawing effect of the heptafluorobutyl group governs its reactivity, leading to predictable regiochemical outcomes in ring-opening reactions. Under basic or neutral conditions, an SN2 mechanism favors attack at the less substituted carbon. Under acidic conditions, the reaction proceeds via a protonated intermediate, with nucleophilic attack also generally occurring at the less hindered position. The versatility of these ring-opening reactions makes heptafluorobutyl oxirane a valuable synthon for the preparation of fluorinated molecules with potential applications in medicinal chemistry and materials science. Further experimental studies on this specific molecule are warranted to fully elucidate its reactivity profile and expand its synthetic utility.
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the ring-opening polymerization (ROP) of the fluorinated monomer, 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. The resulting polyether, poly[this compound], is a fluorinated polymer with significant potential in various high-performance applications, including specialty lubricants, hydrophobic coatings, and advanced materials for biomedical devices. Due to the electron-withdrawing nature of the heptafluorobutyl group, specific polymerization strategies are required to achieve controlled polymer growth and desired material properties. This document outlines both anionic and cationic ring-opening polymerization approaches, providing hypothetical yet plausible experimental parameters based on established principles for structurally similar fluorinated epoxides.
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility. The incorporation of fluorine atoms into a polymer backbone can impart unique characteristics that are highly sought after in advanced material applications. The ring-opening polymerization of fluorinated oxiranes is a versatile method to produce fluorinated polyethers.
The monomer, this compound, is a promising candidate for the synthesis of novel fluorinated polyethers with pendant heptafluorobutyl groups. The presence of a methylene spacer between the oxirane ring and the perfluoroalkyl chain is crucial, as it mitigates the strong electron-withdrawing effect of the fluorine atoms, allowing for a more controlled polymerization process. This document details potential protocols for both anionic and cationic ring-opening polymerization of this monomer.
Polymerization Mechanisms
The ring-opening polymerization of this compound can proceed through either an anionic or a cationic mechanism. The choice of mechanism will significantly influence the polymer's structure, molecular weight, and polydispersity.
Anionic Ring-Opening Polymerization
Anionic ROP is often preferred for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The polymerization is typically initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species.
Application Notes & Protocols: Cationic Polymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated polymers are a unique class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constants, and hydrophobicity.[1] These characteristics make them highly valuable in advanced applications ranging from electronics and optics to specialized coatings and biomedical devices.[1] The polymerization of fluorinated monomers, such as 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, allows for the synthesis of polyethers with a flexible polymer backbone and fluorinated side chains.
This document provides a detailed overview of the cationic ring-opening polymerization (CROP) of this compound. It includes the reaction mechanism, experimental protocols, and potential applications of the resulting polymer, poly(this compound).
Cationic Ring-Opening Polymerization (CROP) Mechanism
The polymerization of oxiranes (epoxides) proceeds via a cationic ring-opening mechanism. This process involves three main stages: initiation, propagation, and termination. The high ring strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack and subsequent polymerization.[2][3]
2.1 Initiation Initiation involves the formation of a cationic species that attacks the oxygen atom of the oxirane ring. This can be achieved using strong protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃, AlCl₃) often with a proton source like water or alcohol as a co-initiator, or photoinitiators.[2][4] The initiator protonates or coordinates with the oxygen atom of the oxirane, activating the ring for nucleophilic attack by another monomer unit. The counterion generated should be weakly nucleophilic to prevent premature termination.[2]
2.2 Propagation During propagation, the newly formed active center (a cyclic oxonium ion) is attacked by the oxygen atom of another monomer molecule. This process repeats, leading to the growth of the linear polyether chain. The reactivity of heterocyclic monomers like oxirane is largely influenced by their ring strain.[2][3]
2.3 Termination and Chain Transfer Termination can occur when the propagating cationic chain end combines with the counterion, a nucleophilic impurity, or through chain transfer to the monomer or solvent.[2][4] These events stop the growth of an individual polymer chain. Controlling these reactions is crucial for achieving a desired molecular weight and a narrow molecular weight distribution.
Below is a diagram illustrating the general mechanism for the cationic ring-opening polymerization of an oxirane.
Caption: General mechanism of cationic ring-opening polymerization.
Experimental Protocols
This section provides a general protocol for the cationic polymerization of this compound.
3.1 Materials
-
Monomer: this compound (CAS: 1765-92-0)[5]
-
Initiator: Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Quenching Agent: Methanol or Ammonia in methanol
-
Precipitation Solvent: Hexane or Methanol
-
Inert Gas: Nitrogen or Argon
3.2 General Polymerization Procedure
-
Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Solvents must be anhydrous.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer, this compound, in anhydrous dichloromethane.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath. Add the initiator (e.g., a solution of TfOH in CH₂Cl₂) dropwise via syringe while stirring. The reaction is often exothermic.[6]
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 1 to 24 hours) at the chosen temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or Gas Chromatography (GC) to determine monomer conversion.
-
Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as methanol or a solution of ammonia in methanol, to neutralize the acidic initiator and cap the growing polymer chains.
-
Purification:
-
Concentrate the polymer solution using a rotary evaporator.
-
Redissolve the concentrated polymer in a small amount of a suitable solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent, such as hexane or methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Caption: General experimental workflow for cationic polymerization.
Data and Characterization
While specific quantitative data for the polymerization of this compound is not widely available in the public domain, the following table presents hypothetical data based on typical outcomes for similar fluorinated epoxides. The properties of the resulting polymer are highly dependent on the reaction conditions.
Table 1: Hypothetical Polymerization Data under Various Conditions
| Entry | Initiator | [Monomer]:[Initiator] | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | TfOH | 100:1 | 0 | 4 | 95 | 18,000 | 1.35 |
| 2 | TfOH | 200:1 | 0 | 6 | 92 | 35,000 | 1.42 |
| 3 | BF₃·OEt₂ | 100:1 | 0 | 12 | 88 | 15,500 | 1.60 |
| 4 | BF₃·OEt₂ | 100:1 | -20 | 24 | 90 | 16,200 | 1.51 |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index
4.1 Polymer Characterization The synthesized poly(this compound) should be characterized using standard analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure and verify the absence of monomer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉). For comparison, the related poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) has a T₉ of 65 °C.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
Applications in Research and Drug Development
The unique properties of fluorinated polyethers derived from monomers like this compound suggest several high-value applications.
-
Drug Delivery: The hydrophobic and lipophobic nature of the fluorinated segments can be utilized in creating amphiphilic block copolymers for constructing micelles or vesicles for controlled drug release. These structures can encapsulate therapeutic agents, potentially improving their stability and bioavailability.
-
Biomaterials and Medical Coatings: Due to their chemical inertness and low surface energy, these polymers are excellent candidates for creating biocompatible and anti-fouling coatings for medical devices and implants. This can reduce protein adsorption and cellular adhesion, minimizing adverse biological responses.
-
Specialty Excipients: In pharmaceutical formulations, fluorinated polymers could serve as specialty excipients to improve the solubility of poorly soluble drugs or to create stable emulsions and suspensions.
-
Diagnostic Imaging: The presence of the ¹⁹F nucleus allows for the potential use of these polymers as contrast agents in fluorine-based Magnetic Resonance Imaging (MRI), a technique that offers high contrast with no background signal from biological tissues.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(heptafluorobutyl oxirane) for Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(heptafluorobutyl oxirane), a fluorinated polyether with significant potential for creating hydrophobic surfaces. The protocol is divided into two main stages: the synthesis of the monomer, 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE), and its subsequent polymerization to yield poly(HFEE). The resulting polymer can be applied as a coating to various substrates to impart water-repellent properties, which are of interest in diverse fields including medical devices, drug delivery systems, and specialized laboratory equipment.
Data Presentation
| Polymer Coating | Water Contact Angle (Advancing/Receding) [°] | Reference |
| Poly(HFEE) (Expected) | > 90 | N/A |
| Polyurethane (PU) | 131.5 ± 8.0 / - | [1] |
| Fluorinated Polyurethane (PU-co-PFPE) | 128.8 ± 5.2 / - | [1] |
| Fluorinated Ethylene Propylene (FEP) | 108.5 / - | [2] |
| Polytetrafluoroethylene (PTFE) | 109 / - | [2] |
| Poly(chlorotrifluoroethylene) (PCTFE) | 99.3 / - | [2] |
| Epoxy Resin | 76.3 / - | [2] |
Experimental Protocols
Part 1: Synthesis of 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE) Monomer
This protocol is adapted from the synthesis of a similar fluorinated glycidyl ether.
Materials:
-
Epichlorohydrin
-
2,2,3,3,4,4,4-heptafluoro-1-butanol
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,2,3,3,4,4,4-heptafluoro-1-butanol and a catalytic amount of phase-transfer catalyst (e.g., 1-2 mol%) in anhydrous toluene.
-
Addition of Sodium Hydroxide: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). Slowly add the NaOH solution to the stirred mixture in the flask at room temperature.
-
Addition of Epichlorohydrin: From the dropping funnel, add epichlorohydrin dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition of epichlorohydrin is complete, continue stirring the mixture at 40-50°C for 4-6 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the precipitated sodium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2-3 times) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (toluene) and any unreacted epichlorohydrin using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain the pure 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE) monomer.
-
Part 2: Cationic Ring-Opening Polymerization of HFEE
This protocol is based on the polymerization of HFEE for binder applications and is adapted here for the synthesis of a coating material.
Materials:
-
Purified 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE) monomer
-
Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Methanol (for quenching)
-
Hexanes (for precipitation)
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the purified HFEE monomer to a Schlenk flask containing anhydrous dichloromethane (DCM) via syringe. Cool the solution to 0°C using an ice-water bath.
-
Initiation: In a separate, dry vial, prepare a solution of the cationic initiator (e.g., BF₃·OEt₂) in anhydrous DCM. Add the initiator solution dropwise to the stirred monomer solution at 0°C.
-
Polymerization: Allow the reaction to proceed at 0°C for 24 hours under an inert atmosphere. The viscosity of the solution may increase as the polymerization progresses.
-
Quenching: After the desired reaction time, quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Purification:
-
Concentrate the polymer solution using a rotary evaporator.
-
Dissolve the concentrated polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or a fluorinated solvent).
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold hexanes, with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Dry the polymer under vacuum to a constant weight.
-
Visualization of Experimental Workflows
Caption: Workflow for the synthesis of the HFEE monomer.
Caption: Workflow for the polymerization of HFEE to poly(HFEE).
Application of the Hydrophobic Coating
Materials:
-
Synthesized poly(HFEE)
-
A suitable volatile solvent (e.g., a fluorinated solvent like HFE-7100 or a ketone like acetone, depending on solubility)
-
Substrate to be coated (e.g., glass slide, silicon wafer, medical-grade plastic)
Equipment:
-
Spin coater, dip coater, or spray gun
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure proper adhesion of the coating. A typical procedure involves sequential sonication in a detergent solution, deionized water, and a solvent like isopropanol or acetone, followed by drying with a stream of nitrogen or in an oven.
-
Polymer Solution Preparation: Dissolve the synthesized poly(HFEE) in a suitable volatile solvent to prepare a solution of the desired concentration (e.g., 0.5 - 5 wt%). The concentration will influence the final thickness of the coating.
-
Coating Application:
-
Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).
-
Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant, controlled speed.
-
Spray Coating: Use a spray gun to apply a fine mist of the polymer solution onto the substrate.
-
-
Drying/Annealing: After application, the coated substrate should be dried to remove the solvent. This can be done at room temperature or by gentle heating in an oven (e.g., 60-80°C) for a specified time. The optimal drying conditions should be determined experimentally.
-
Characterization: The hydrophobic properties of the resulting coating can be characterized by measuring the static and dynamic water contact angles using a goniometer. The surface morphology and thickness can be analyzed using techniques such as atomic force microscopy (AFM) and ellipsometry.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents, epichlorohydrin (a suspected carcinogen), and the cationic initiator.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle sodium hydroxide with care as it is corrosive.
-
The cationic initiator, BF₃·OEt₂, is moisture-sensitive and corrosive. Handle it under an inert atmosphere and avoid contact with skin and eyes.
References
Application Notes and Protocols for Surface Modification of Polymers using 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of polymers play a critical role in their interaction with biological systems. For applications in drug development, diagnostics, and medical devices, tailoring these properties is paramount. Fluorinated polymers are of particular interest due to their unique characteristics, including hydrophobicity, chemical inertness, and biocompatibility.[1][2] The introduction of fluorine-containing moieties onto the surface of various polymers can significantly alter their surface energy, wettability, and protein adsorption characteristics, which are crucial for controlling biological interactions.[2][3][4]
This document provides detailed application notes and protocols for the surface modification of polymers using a specific fluorinated epoxide, 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. This reagent allows for the covalent attachment of a heptafluorobutyl group to polymer surfaces containing nucleophilic functional groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups. The resulting fluorinated surfaces exhibit enhanced hydrophobicity and other desirable properties for various biomedical applications.
Principle of Modification
The surface modification process is based on the ring-opening reaction of the epoxide group of this compound by nucleophilic functional groups present on the polymer surface. This reaction is typically catalyzed by an acid or a base and results in the formation of a stable covalent bond, tethering the fluorinated alkyl chain to the polymer backbone.
Applications in Research and Drug Development
The surface modification of polymers with this compound offers several advantages for researchers and professionals in drug development:
-
Enhanced Hydrophobicity: The introduction of the heptafluorobutyl groups significantly increases the hydrophobicity of the polymer surface. This can be leveraged to control protein adsorption, reduce biofouling, and modulate cellular interactions.
-
Improved Biocompatibility: Fluorinated surfaces often exhibit reduced thrombogenicity and inflammatory responses, making them suitable for blood-contacting devices and implants.
-
Drug Delivery Systems: Modified polymer nanoparticles can exhibit altered drug release kinetics and biodistribution profiles due to changes in their surface properties.[4][5][6]
-
Diagnostic Platforms: The controlled wettability of surfaces is crucial for the fabrication of microarrays and biosensors with improved sensitivity and reliability.
-
Cell Culture Substrates: Modifying the surface energy of cell culture substrates can influence cell adhesion, proliferation, and differentiation.
Data Presentation: Expected Surface Property Changes
The following table summarizes the expected quantitative changes in surface properties after modification of a hypothetical polymer substrate (e.g., a hydroxyl-functionalized polymer) with this compound. The data is illustrative and will vary depending on the specific polymer, reaction conditions, and degree of modification.
| Surface Property | Before Modification | After Modification | Characterization Technique |
| Water Contact Angle (Advancing) | 40° - 60° | 100° - 120° | Contact Angle Goniometry |
| Water Contact Angle (Receding) | 20° - 40° | 70° - 90° | Contact Angle Goniometry |
| Surface Free Energy | 40 - 50 mN/m | 10 - 20 mN/m | Contact Angle Goniometry (e.g., Owens-Wendt method) |
| Atomic Composition (Fluorine) | 0% | 15% - 30% | X-ray Photoelectron Spectroscopy (XPS) |
| Atomic Composition (Oxygen) | 10% - 20% | 5% - 10% | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (Ra) | 1 - 5 nm | 2 - 10 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
The following are detailed protocols for the surface modification of polymers with this compound. These protocols are generalized and may require optimization for specific polymer substrates and desired outcomes.
Protocol 1: Surface Modification of Hydroxyl-Functionalized Polymers (e.g., Poly(vinyl alcohol), Cellulose)
Materials:
-
Hydroxyl-functionalized polymer substrate (e.g., film, membrane, or nanoparticles)
-
This compound
-
Anhydrous Toluene
-
Boron Trifluoride Etherate (BF₃·OEt₂) as a catalyst
-
Methanol
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Glass reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Schlenk line or glovebox for inert atmosphere (optional but recommended)
-
Ultrasonic bath
-
Centrifuge (for nanoparticle suspensions)
-
Oven or vacuum oven
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in methanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate thoroughly in an oven at 60°C or under vacuum.
-
-
Reaction Setup:
-
Place the dried polymer substrate into the reaction vessel.
-
Add anhydrous toluene to the vessel to fully immerse the substrate.
-
Purge the reaction vessel with nitrogen gas for 15 minutes to create an inert atmosphere.
-
-
Reaction:
-
Add this compound to the reaction mixture (typically a 10-50 fold molar excess relative to the estimated surface hydroxyl groups).
-
Slowly add a catalytic amount of Boron Trifluoride Etherate (BF₃·OEt₂) (e.g., 1-5 mol% relative to the oxirane).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
-
Post-Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the polymer substrate from the reaction vessel.
-
Wash the modified substrate sequentially with toluene, methanol, and DI water to remove unreacted reagents and byproducts. Sonication during washing steps can improve cleaning efficiency.
-
Dry the modified substrate in an oven at 60°C or under vacuum.
-
Protocol 2: Surface Modification of Amine-Functionalized Polymers (e.g., Poly(allylamine), Chitosan)
Materials:
-
Amine-functionalized polymer substrate
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et₃N) as a catalyst
-
Ethanol
-
DI water
-
Nitrogen gas
Equipment:
-
Same as Protocol 1
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate thoroughly in an oven at 60°C or under vacuum.
-
-
Reaction Setup:
-
Place the dried polymer substrate into the reaction vessel.
-
Add anhydrous DMF to the vessel to fully immerse the substrate.
-
Purge the reaction vessel with nitrogen gas.
-
-
Reaction:
-
Add this compound to the reaction mixture.
-
Add a catalytic amount of Triethylamine (Et₃N) (e.g., 5-10 mol% relative to the oxirane).
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours.
-
-
Post-Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the polymer substrate.
-
Wash the modified substrate sequentially with DMF, ethanol, and DI water.
-
Dry the modified substrate in an oven at 60°C or under vacuum.
-
Characterization of Modified Surfaces
-
Contact Angle Goniometry: To determine the hydrophobicity of the surface by measuring the static, advancing, and receding contact angles of water.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and quantify the amount of fluorine on the polymer surface, providing evidence of successful modification.
-
Atomic Force Microscopy (AFM): To assess changes in surface morphology and roughness resulting from the modification process.
-
Fourier-Transform Infrared Spectroscopy (FTIR-ATR): To detect changes in the chemical functionality of the polymer surface, such as the disappearance of hydroxyl or amine peaks and the appearance of C-F stretching vibrations.
Visualizations
Caption: Experimental workflow for polymer surface modification.
Caption: Cause-and-effect of surface fluorination.
Safety Precautions
-
This compound and Boron Trifluoride Etherate are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always work in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low degree of modification (low fluorine content on XPS) | Incomplete reaction | Increase reaction time, temperature, or catalyst concentration. Ensure anhydrous conditions. |
| Insufficient surface functional groups | Pre-treat the polymer surface to introduce more reactive sites (e.g., plasma treatment). | |
| Inconsistent contact angle measurements | Non-uniform surface modification | Improve stirring during the reaction. Ensure the substrate is fully immersed. |
| Surface contamination | Ensure thorough cleaning of the substrate before and after modification. | |
| Polymer degradation | Harsh reaction conditions | Reduce reaction temperature or use a milder catalyst. |
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. XPS Analysis of Surface Modified Polymers [eag.com]
- 6. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Heptafluorobutyl Oxirane Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by extreme water repellency, are of significant interest across various scientific and industrial fields, including biomedical applications and drug development. These surfaces, which exhibit water contact angles greater than 150° and low sliding angles, can prevent biofouling, reduce drag, and offer self-cleaning properties. The creation of such surfaces often involves the combination of surface texturing and the application of low surface energy materials. Fluorinated polymers are particularly effective in lowering surface energy. This document provides detailed application notes and protocols for the creation of superhydrophobic surfaces using heptafluorobutyl oxirane monomers, which can be polymerized to form a highly fluorinated, low surface energy coating.
The polymerization of heptafluorobutyl oxirane results in a polyether with pendant heptafluorobutyl groups. This structure imparts a high degree of hydrophobicity to the polymer. When applied to a textured surface, this polymer can lead to the creation of a stable and durable superhydrophobic interface.
Data Presentation
The following table summarizes the expected quantitative data for surfaces modified with fluorinated polymers, providing a benchmark for the performance of surfaces coated with poly(heptafluorobutyl oxirane). It is important to note that the specific performance of a poly(heptafluorobutyl oxirane) coating will depend on the substrate, the surface roughness, and the coating method employed.
| Surface Treatment | Substrate | Water Contact Angle (°) | Sliding Angle (°) | Reference Compound |
| Untreated | Aluminum | ~70° | > 90° | N/A |
| Polished | Aluminum | 85° - 95° | > 90° | N/A |
| Etched/Textured | Aluminum | 130° - 145° | 20° - 40° | N/A |
| Textured + Fluoroalkyl Silane (FAS-17) | Aluminum | 152° ± 1° | < 10° | FAS-17 |
| Textured + Poly(heptafluorobutyl oxirane) | Various | > 150° (Expected) | < 10° (Expected) | Heptafluorobutyl Oxirane |
Experimental Protocols
This section details the methodologies for key experiments in the creation and characterization of superhydrophobic surfaces using heptafluorobutyl oxirane monomers.
Synthesis of Poly(heptafluorobutyl oxirane) via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of the fluorinated polymer from its monomer.
Materials:
-
Heptafluorobutyl oxirane (monomer)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Potassium naphthalenide or other suitable anionic initiator
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for termination)
-
Hexane (for precipitation)
-
Standard glassware for air-sensitive chemistry (Schlenk line, septa, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Monomer Addition: Add anhydrous THF to the flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the heptafluorobutyl oxirane monomer to the cooled solvent.
-
Initiation of Polymerization: Slowly add the anionic initiator (e.g., a solution of potassium naphthalenide in THF) to the monomer solution until a persistent color change is observed, indicating the consumption of impurities. Then, add the calculated amount of initiator to achieve the desired polymer molecular weight.
-
Polymerization: Allow the reaction to proceed for several hours, maintaining the inert atmosphere and temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them using techniques like Gel Permeation Chromatography (GPC).
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as hexane.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh hexane to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(heptafluorobutyl oxirane) under vacuum to a constant weight.
-
Characterization: Characterize the synthesized polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation and GPC for molecular weight and polydispersity determination.
Fabrication of a Superhydrophobic Surface
This protocol outlines the steps to create a superhydrophobic surface on a substrate using the synthesized poly(heptafluorobutyl oxirane).
Materials:
-
Substrate (e.g., glass slide, silicon wafer, aluminum sheet)
-
Poly(heptafluorobutyl oxirane)
-
Suitable solvent for the polymer (e.g., a fluorinated solvent or a ketone)
-
Etching solution (e.g., for aluminum, a solution of hydrochloric acid or sodium hydroxide)
-
Deionized water
-
Ethanol
-
Spin coater, dip coater, or spray coater
-
Oven or hotplate
Procedure:
-
Substrate Preparation and Cleaning:
-
Clean the substrate by sonicating in a sequence of deionized water, ethanol, and acetone for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Creation of Surface Roughness (Micro/Nano Texturing):
-
Chemical Etching (Example for Aluminum): Immerse the cleaned aluminum substrate in a solution of hydrochloric acid (e.g., 5 M) for a few minutes to create a rough surface. The etching time will influence the scale of the roughness.
-
Rinse the etched substrate thoroughly with deionized water and dry it.
-
Alternatively, other methods like sandblasting, laser ablation, or lithography can be used to create controlled surface textures.
-
-
Polymer Coating Application:
-
Prepare a dilute solution of poly(heptafluorobutyl oxirane) in a suitable solvent (e.g., 0.1 - 1.0 wt%).
-
Spin Coating: Dispense the polymer solution onto the center of the textured substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to create a thin, uniform film.
-
Dip Coating: Immerse the textured substrate into the polymer solution and withdraw it at a constant speed. The thickness of the coating will depend on the withdrawal speed and the solution viscosity.
-
Spray Coating: Use an airbrush or spray gun to deposit a fine mist of the polymer solution onto the textured substrate. This method is suitable for coating larger or complex-shaped objects.
-
-
Curing/Annealing:
-
Heat the coated substrate in an oven at a temperature below the polymer's degradation point (e.g., 80-120 °C) for a period of time (e.g., 1-2 hours) to remove the solvent and improve the adhesion of the polymer film to the substrate.
-
Characterization of the Superhydrophobic Surface
This protocol describes the methods to evaluate the properties of the fabricated surface.
Materials:
-
Goniometer for contact angle and sliding angle measurements
-
Scanning Electron Microscope (SEM) for surface morphology analysis
-
Atomic Force Microscope (AFM) for nanoscale roughness characterization
Procedure:
-
Contact Angle Measurement:
-
Place a droplet of deionized water (typically 5-10 µL) onto the coated surface.
-
Use a goniometer to measure the static water contact angle at the three-phase (solid-liquid-air) contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
-
Sliding Angle Measurement:
-
Place a water droplet of a specific volume (e.g., 10 µL) on the coated surface.
-
Tilt the stage of the goniometer and record the angle at which the droplet begins to roll off the surface. This is the sliding angle.
-
-
Surface Morphology Characterization:
-
Use SEM to visualize the micro- and nanoscale topography of the coated surface. This will confirm the presence of the desired hierarchical roughness.
-
Use AFM to obtain high-resolution images of the surface and quantify the nanoscale roughness parameters.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for creating superhydrophobic surfaces.
Caption: Anionic ring-opening polymerization mechanism.
Applications in Drug Development and Biomedical Research
The unique properties of superhydrophobic surfaces created with poly(heptafluorobutyl oxirane) offer several potential benefits for the biomedical and pharmaceutical fields:
-
Anti-Bacterial and Anti-Fouling Surfaces: The non-adhesive nature of superhydrophobic surfaces can significantly reduce bacterial adhesion and biofilm formation on medical devices such as catheters, implants, and surgical instruments. This can help in preventing device-associated infections.
-
Drug Delivery Systems: The controlled wettability of these surfaces could be exploited in the design of novel drug delivery systems. For instance, superhydrophobic surfaces could be used to create containers or devices that minimize the loss of precious drug formulations due to surface adhesion.
-
Lab-on-a-Chip and Microfluidic Devices: In microfluidic devices used for diagnostics and high-throughput screening, superhydrophobic surfaces can facilitate the manipulation of discrete droplets with minimal sample loss and cross-contamination.
-
Biocompatible Coatings: Fluoropolymers are generally known for their biocompatibility. Poly(heptafluorobutyl oxirane) coatings could potentially be used to improve the biocompatibility of implantable devices by reducing protein adsorption and subsequent inflammatory responses.
Further research is needed to fully explore and validate the efficacy and safety of poly(heptafluorobutyl oxirane)-based superhydrophobic surfaces in these specific applications.
Application Notes and Protocols for the Copolymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane with Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of fluorinated monomers with conventional hydrocarbon-based monomers offers a powerful strategy to develop advanced materials with unique and tunable properties. This document provides detailed application notes and proposed experimental protocols for the synthesis of copolymers from 2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane and acrylate monomers. Due to the limited direct literature on this specific copolymerization, the protocols provided herein are based on established principles of polymer chemistry, combining cationic ring-opening polymerization (CROP) and controlled radical polymerization techniques.
The resulting amphiphilic block copolymers, comprising a fluorinated polyether segment and a polyacrylate segment, are expected to exhibit a combination of desirable properties. The fluorinated block can impart low surface energy, hydrophobicity, oleophobicity, chemical resistance, and thermal stability. The polyacrylate block offers versatility in tuning mechanical properties, glass transition temperature, and allows for the incorporation of various functional groups. These characteristics make such copolymers promising candidates for a wide range of applications, including drug delivery systems, biomedical coatings, and advanced materials for scientific research.
Potential Applications
The unique properties of poly(this compound-co-acrylate) copolymers make them suitable for several high-performance applications:
-
Drug Delivery: The amphiphilic nature of these copolymers can facilitate the formation of micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs. The fluorinated core can provide a stable and inert environment for the payload, while the acrylate shell can be functionalized for targeted delivery.
-
Biomedical Coatings: The low surface energy and bio-inertness of the fluorinated segments can be leveraged to create anti-fouling coatings for medical devices, implants, and surgical tools, reducing protein adsorption and bacterial adhesion.
-
Surface Modification: These copolymers can be used to modify the surface properties of various substrates, imparting hydrophobicity, oleophobicity, and stain resistance. This is relevant for applications in microfluidics, cell cultureware, and diagnostic devices.
-
Advanced Materials: The combination of a flexible fluorinated polyether backbone with a potentially more rigid polyacrylate segment can lead to the development of novel elastomers, adhesives, and sealants with enhanced thermal and chemical stability.
Proposed Synthetic Approach: Sequential Cationic Ring-Opening Polymerization and Atom Transfer Radical Polymerization (ATRP)
A plausible and controllable method to synthesize well-defined block copolymers of this compound and acrylates is a sequential polymerization approach. This involves two main steps:
-
Cationic Ring-Opening Polymerization (CROP) of this compound to form a hydroxyl-terminated polyether.
-
End-group modification of the polyether to create a macroinitiator for Atom Transfer Radical Polymerization (ATRP).
-
Atom Transfer Radical Polymerization (ATRP) of an acrylate monomer using the macroinitiator to grow the second block.
This strategy allows for good control over the molecular weight and architecture of the resulting block copolymer.
Experimental Protocols
Note: The following protocols are proposed based on established polymerization methodologies and should be optimized for specific experimental setups and desired polymer characteristics. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of Hydroxyl-Terminated Poly(this compound) via CROP
This protocol describes the synthesis of the first block, a fluorinated polyether, using a cationic ring-opening polymerization initiated by a suitable alcohol in the presence of a Lewis acid catalyst.
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous DCM (volume to be determined based on desired monomer concentration, e.g., 1 M).
-
Add benzyl alcohol initiator (the molar ratio of monomer to initiator will determine the target molecular weight).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound monomer to the stirred solution.
-
Initiate the polymerization by the dropwise addition of BF₃·OEt₂ catalyst (a typical catalyst to initiator ratio is 1:1).
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the monomer conversion by ¹H NMR or GC-MS.
-
Quench the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation and dry under vacuum at room temperature to a constant weight.
-
Characterize the resulting hydroxyl-terminated poly(this compound) (PFHBO-OH) by ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to determine its structure, purity, molecular weight, and polydispersity index (PDI).
Protocol 2: Synthesis of PFHBO-Br Macroinitiator for ATRP
This protocol details the conversion of the terminal hydroxyl group of the fluorinated polyether into an ATRP initiator.
Materials:
-
Hydroxyl-terminated PFHBO (PFHBO-OH) from Protocol 1
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve PFHBO-OH in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Add triethylamine (a slight excess, e.g., 1.5 equivalents relative to -OH groups).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (a slight excess, e.g., 1.2 equivalents relative to -OH groups) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the triethylammonium bromide salt by filtration.
-
Precipitate the polymer by pouring the filtrate into a non-solvent (e.g., cold methanol).
-
Collect the PFHBO-Br macroinitiator by filtration and dry under vacuum.
-
Confirm the successful end-group modification by ¹H NMR spectroscopy (disappearance of the hydroxyl proton signal and appearance of signals corresponding to the 2-bromoisobutyryl group).
Protocol 3: Synthesis of Poly(this compound)-b-poly(acrylate) Block Copolymer via ATRP
This protocol describes the synthesis of the final block copolymer using the prepared macroinitiator. A representative acrylate, methyl acrylate (MA), is used in this example.
Materials:
-
PFHBO-Br macroinitiator from Protocol 2
-
Methyl acrylate (MA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous anisole (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, add the PFHBO-Br macroinitiator, CuBr, and a magnetic stir bar.
-
Seal the flask and cycle between vacuum and inert gas three times to remove oxygen.
-
Add deoxygenated methyl acrylate and anhydrous anisole via syringe.
-
Add deoxygenated PMDETA via syringe to start the polymerization. The molar ratio of macroinitiator:CuBr:PMDETA is typically 1:1:1.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 60-90 °C) and stir for a set time (e.g., 4-24 hours). Monitor the reaction progress by taking samples for ¹H NMR and GPC analysis.
-
Quench the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the block copolymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the final poly(this compound)-b-poly(methyl acrylate) copolymer by ¹H NMR, ¹⁹F NMR, GPC, and Differential Scanning Calorimetry (DSC) to determine its composition, molecular weight, PDI, and thermal properties.
Data Presentation
The following tables provide representative data for the homopolymers and expected ranges for the copolymers. Actual values will depend on the specific experimental conditions and monomer ratios.
Table 1: Representative Properties of Homopolymers
| Property | Poly(this compound) (PFHBO) | Poly(methyl acrylate) (PMA) |
| Appearance | Colorless, viscous liquid to waxy solid | Colorless, transparent solid |
| Glass Transition Temp. (Tg) | Expected to be low (below 0 °C) | ~10 °C |
| Thermal Stability (Td, 5%) | High (> 300 °C) | ~250-300 °C |
| Solubility | Soluble in fluorinated solvents, THF | Soluble in acetone, THF, toluene |
| Surface Energy | Very Low | Moderate |
Table 2: Expected Properties of PFHBO-b-PMA Copolymers
| Property | Expected Range/Characteristic |
| Molecular Weight (Mn) | Controllable (e.g., 5,000 - 50,000 g/mol ) |
| Polydispersity Index (PDI) | < 1.5 (with controlled polymerization) |
| Glass Transition Temp. (Tg) | Two distinct Tgs corresponding to each block |
| Thermal Stability (Td, 5%) | Expected to be high, influenced by the PFHBO block |
| Surface Properties | Low surface energy, hydrophobic and oleophobic |
| Self-Assembly | Expected to form micelles in selective solvents |
Visualizations
Caption: Proposed workflow for the synthesis of PFHBO-b-PMA block copolymers.
Caption: Idealized structure of the PFHBO-b-PMA block copolymer.
graft polymerization of heptafluorobutyl oxirane onto polymer backbones
An detailed guide to the synthesis of polymers featuring poly(heptafluorobutyl oxirane) grafts, tailored for researchers, scientists, and professionals in drug development.
Application Notes: Graft Polymerization of Heptafluorobutyl Oxirane
The surface modification of polymers is a critical strategy for enhancing their performance in biomedical and pharmaceutical applications. Grafting fluorinated polymer chains, such as poly(heptafluorobutyl oxirane), onto a polymer backbone can dramatically alter its surface properties, imparting characteristics like hydrophobicity, chemical inertness, and biocompatibility without changing the bulk properties of the material. These attributes are highly desirable in applications ranging from medical implants and devices to advanced drug delivery systems.
Fluorinated polymers are known for their low surface energy, leading to anti-fouling and non-stick properties, which can reduce protein adsorption and bacterial adhesion on medical device surfaces. In drug development, such modifications can be used to control drug release kinetics or to create specific interactions with biological environments.
This document outlines a general "grafting from" methodology for the synthesis of such copolymers. This technique involves the polymerization of heptafluorobutyl oxirane monomer from initiating sites that have been incorporated into a pre-existing polymer backbone. The ring-opening polymerization (ROP) of the oxirane can proceed via either a cationic or anionic mechanism, with the cationic route being particularly common for oxirane monomers.
Key Application Areas:
-
Medical Implants and Devices: Creating biocompatible and anti-fouling surfaces on materials used for catheters, stents, and surgical tools.
-
Drug Delivery: Modifying nanoparticles or hydrogels to control the release of hydrophobic drugs and enhance stability.
-
Biomaterials: Engineering surfaces with controlled wettability and protein adhesion for tissue engineering scaffolds.
-
Sensors: Functionalizing sensor surfaces to minimize non-specific binding and improve signal-to-noise ratio.
Experimental Data Summary
The following table presents representative data for the graft polymerization of heptafluorobutyl oxirane from a hydroxylated polystyrene backbone. This data is illustrative and will vary based on specific reaction conditions.
| Parameter | P(S-co-VOH) Backbone | PS-g-PHFBO-1 | PS-g-PHFBO-2 | PS-g-PHFBO-3 |
| Backbone Mn ( g/mol ) | 25,000 | 25,000 | 25,000 | 25,000 |
| Backbone PDI | 1.15 | 1.15 | 1.15 | 1.15 |
| Hydroxyl Content (mol%) | 10 | 10 | 10 | 10 |
| Monomer/OH Ratio | N/A | 20:1 | 40:1 | 60:1 |
| Graft Copolymer Mn ( g/mol ) | N/A | 73,000 | 121,000 | 169,000 |
| Graft Copolymer PDI | N/A | 1.32 | 1.45 | 1.58 |
| Grafting Efficiency (%) | N/A | 85 | 82 | 78 |
| Water Contact Angle (°) | 88 | 112 | 115 | 118 |
-
P(S-co-VOH): Poly(styrene-co-vinyl alcohol)
-
PS-g-PHFBO: Polystyrene-graft-poly(heptafluorobutyl oxirane)
-
Mn: Number-average molecular weight
-
PDI: Polydispersity Index
Experimental Workflow Visualization
The "grafting from" approach involves two main stages: the preparation of a macroinitiator backbone and the subsequent graft polymerization.
Caption: Workflow for synthesizing a graft copolymer via the "grafting from" method.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use. Heptafluorobutyl oxirane and Lewis acid initiators are sensitive to air and moisture.
Protocol 1: Synthesis of Hydroxyl-Functionalized Polystyrene Macroinitiator
This protocol describes the creation of a polystyrene backbone containing hydroxyl groups, which will serve as initiating sites for the graft polymerization. This is achieved by copolymerizing styrene with a protected hydroxyl-containing monomer, followed by deprotection.
Materials:
-
Styrene (inhibitor removed)
-
4-Acetoxystyrene
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Hydrazine monohydrate or Sodium hydroxide
-
Tetrahydrofuran (THF)
Procedure:
-
Polymerization:
-
In a dried Schlenk flask under argon, dissolve styrene (e.g., 9.0 g, 86.4 mmol) and 4-acetoxystyrene (e.g., 1.62 g, 10.0 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Add AIBN (e.g., 82 mg, 0.5 mmol) as the radical initiator.
-
Degas the solution with three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours with constant stirring.
-
-
Purification of Protected Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the white precipitate by filtration and wash with fresh cold methanol.
-
Dry the poly(styrene-co-4-acetoxystyrene) copolymer in a vacuum oven at 40°C to a constant weight.
-
-
Hydrolysis (Deprotection):
-
Dissolve the dried copolymer (e.g., 5.0 g) in THF (50 mL).
-
Add hydrazine monohydrate (e.g., 1.0 mL) and reflux the mixture for 12 hours.
-
Cool the solution and precipitate the hydroxyl-functionalized polymer in a large volume of deionized water.
-
Filter the product, wash thoroughly with water, and then with methanol.
-
-
Final Drying:
-
Dry the resulting poly(styrene-co-vinyl alcohol) macroinitiator in a vacuum oven at 50°C to a constant weight.
-
Characterize the macroinitiator by ¹H NMR (to determine hydroxyl content) and GPC (for molecular weight and PDI).
-
Protocol 2: Cationic "Grafting From" Polymerization of Heptafluorobutyl Oxirane
This protocol details the cationic ring-opening polymerization of heptafluorobutyl oxirane from the hydroxyl groups of the macroinitiator.
Materials:
-
Poly(styrene-co-vinyl alcohol) macroinitiator (from Protocol 1)
-
Heptafluorobutyl oxirane (distilled and dried over CaH₂)
-
Dichloromethane (DCM, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (anhydrous)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under argon, dissolve the macroinitiator (e.g., 1.0 g) in anhydrous DCM (40 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Monomer Addition:
-
Add the desired amount of heptafluorobutyl oxirane monomer (e.g., 4.8 g for a 40:1 monomer-to-OH ratio, assuming 10 mol% OH in the backbone) via a dry syringe.
-
-
Initiation:
-
Slowly add the BF₃·OEt₂ initiator (e.g., 0.1 mL of a 0.1 M solution in DCM) via syringe. The amount of initiator can be adjusted to control the polymerization kinetics.
-
-
Polymerization:
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 24-48 hours.
-
Monitor the reaction progress by taking aliquots for ¹H NMR analysis to check for monomer conversion.
-
-
Termination:
-
Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the graft copolymer by pouring the concentrated solution into a large excess of cold methanol (e.g., 400 mL).
-
Collect the polymer by filtration. To remove any ungrafted backbone, the product can be washed/extracted with a solvent that is good for the backbone but poor for the fluorinated grafts (e.g., cyclohexane).
-
-
Drying and Characterization:
-
Dry the final graft copolymer in a vacuum oven at room temperature to a constant weight.
-
Characterize the polymer using:
-
¹H and ¹⁹F NMR: To confirm the presence of both the backbone and the fluorinated grafts and to estimate the graft length.
-
GPC/SEC: To determine the molecular weight and PDI of the graft copolymer.
-
DSC/TGA: To analyze the thermal properties (glass transition, melting, and decomposition temperatures).
-
Contact Angle Goniometry: To measure the surface hydrophobicity.
-
-
Logical Relationship Diagram
This diagram illustrates the relationship between experimental parameters and the final properties of the graft copolymer.
Caption: Relationship between synthesis parameters and material applications.
Application Notes and Protocols: Poly(heptafluorobutyl oxirane) for Low Dielectric Constant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(heptafluorobutyl oxirane) is a fluorinated polyether with a promising potential for application as a low dielectric constant (low-k) material in the microelectronics industry. The high fluorine content in its structure is expected to impart a low dielectric constant, low dissipation factor, high thermal stability, and excellent chemical resistance, making it a suitable candidate for interlayer dielectrics, encapsulation materials, and other applications where low signal loss and high performance are critical.
The heptafluorobutyl side chains are anticipated to increase the free volume within the polymer matrix, further reducing the dielectric constant and moisture absorption. This document provides a comprehensive overview of the projected properties, synthesis, and characterization of poly(heptafluorobutyl oxirane) for low-k applications.
Predicted Material Properties
The following table summarizes the predicted quantitative properties of poly(heptafluorobutyl oxirane) based on data from analogous fluoropolymers, such as perfluoropolyethers (PFPEs) and other fluorinated polyacrylates.[1][2][3]
| Property | Predicted Value | Units |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 2.0 - 2.5 | - |
| Dissipation Factor (1 MHz) | < 0.001 | - |
| Dielectric Strength | > 15 | MV/m |
| Volume Resistivity | > 1016 | Ω·cm |
| Thermal Properties | ||
| Decomposition Temperature (Td, 5% weight loss) | 350 - 450 | °C |
| Glass Transition Temperature (Tg) | 50 - 80 | °C |
| Physical Properties | ||
| Refractive Index | ~1.35 | - |
| Water Absorption | < 0.1 | % |
| Density | 1.7 - 1.9 | g/cm³ |
Experimental Protocols
Synthesis of Heptafluorobutyl Oxirane Monomer
The synthesis of the heptafluorobutyl oxirane monomer can be achieved through the epoxidation of a suitable precursor, such as heptafluorobutyl allyl ether. A common method involves the use of a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Heptafluorobutyl allyl ether
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve heptafluorobutyl allyl ether in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the flask over a period of 30 minutes while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure heptafluorobutyl oxirane.
Polymerization of Heptafluorobutyl Oxirane
Anionic ring-opening polymerization is a suitable method for the polymerization of fluorinated epoxides.[4] A fluoride ion source, such as cesium fluoride (CsF) or a quaternary ammonium fluoride, can be used as an initiator.
Materials:
-
Heptafluorobutyl oxirane (monomer)
-
Cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diglyme)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Methanol (for termination)
-
Hexane (for precipitation)
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.
-
Add the anhydrous aprotic solvent to a reaction flask via cannula transfer.
-
Add the initiator (CsF or TBAF) to the flask.
-
Inject the purified heptafluorobutyl oxirane monomer into the reaction flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for a specified time to achieve the desired molecular weight.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like hexane.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Preparation of Low-k Thin Films by Spin Coating
Spin coating is a widely used technique to produce uniform thin films from polymer solutions.[5][6][7]
Materials:
-
Poly(heptafluorobutyl oxirane)
-
A suitable fluorinated solvent (e.g., perfluorodecalin, hexafluoroisopropanol)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Hot plate
-
Syringe filters (0.2 µm pore size)
Procedure:
-
Prepare a polymer solution of the desired concentration (e.g., 1-10 wt%) by dissolving poly(heptafluorobutyl oxirane) in the chosen fluorinated solvent. Gentle heating and stirring may be required.
-
Filter the polymer solution through a syringe filter to remove any particulate matter.
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., piranha solution or RCA clean for silicon wafers).
-
Place a substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
After spinning, transfer the coated substrate to a hot plate and bake at a temperature above the polymer's glass transition temperature (e.g., 100-150 °C) for a sufficient time to remove the residual solvent and anneal the film.
Characterization of Low-k Thin Films
1. Dielectric Properties:
-
Instrumentation: LCR meter or impedance analyzer with a dielectric test fixture.
-
Procedure:
-
Deposit metal electrodes (e.g., aluminum or gold) on top of the polymer film and on the backside of the conductive substrate to form a metal-insulator-metal (MIM) capacitor structure.
-
Measure the capacitance (C) and dissipation factor (D) of the capacitor over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A), where d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
2. Thermal Stability:
-
Instrumentation: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small amount of the polymer in the TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
3. Film Thickness and Refractive Index:
-
Instrumentation: Ellipsometer or profilometer.
-
Procedure:
-
For ellipsometry, measure the change in polarization of reflected light to determine the film thickness and refractive index.
-
For profilometry, create a step edge in the film and measure the height difference to determine the thickness.
-
Visualizations
Caption: Synthesis workflow for poly(heptafluorobutyl oxirane).
Caption: Workflow for low-k thin film preparation and characterization.
Caption: Relationship between structure and properties.
References
- 1. Perfluoropolyether - Wikipedia [en.wikipedia.org]
- 2. Introduction to perfluoropolyether (PFPE)_News_CHEMWELLS [chemwells.com]
- 3. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 4. aminer.cn [aminer.cn]
- 5. Spin coating - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. The Nonlinear Optics Home Page [nlosource.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Welcome to the technical support center for the synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. This resource provides detailed troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why am I observing low or no yield of the desired epoxide?
Answer: Low yields in the epoxidation of fluorinated alkenes can stem from several factors. The electron-withdrawing nature of the heptafluorobutyl group deactivates the double bond, making it less susceptible to electrophilic attack by common epoxidizing agents.
-
Ineffective Oxidizing Agent: Standard reagents like m-CPBA may be too weak. More potent or specialized oxidizing systems are often required for electron-deficient alkenes.
-
Reaction Temperature: The optimal temperature can be crucial. For some systems, higher temperatures are needed to overcome the activation energy, while for others, it may lead to decomposition.[1]
-
Solvent Choice: The reaction solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid side reactions.
-
Substrate Purity: Impurities in the starting alkene can inhibit the catalyst or react with the oxidizing agent, lowering the yield.
Troubleshooting Steps:
-
Switch to a more reactive oxidizing agent. Consider using reagents like sodium hypochlorite pentahydrate (NaClO·5H₂O) or in situ generated dimethyldioxirane (DMDO).[2][3][4]
-
Optimize the reaction temperature. Conduct small-scale trials at various temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition.
-
Screen different solvents. Evaluate solvents such as dichloromethane, acetonitrile, or a biphasic system.
-
Ensure the purity of the starting alkene. Purify the alkene via distillation or column chromatography before the epoxidation step.
Question 2: I am observing significant side products. What are they and how can I minimize them?
Answer: The synthesis of fluorinated epoxides can be accompanied by several side reactions.
-
Ring-Opening: The strained epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions. If the reaction medium contains nucleophiles (e.g., water, alcohols), fluorohydrins or other ring-opened products can form.[1] Oligomerization can also occur where a newly formed hydroxyl group attacks another epoxide molecule.[5]
-
Rearrangement: Under certain conditions, particularly with Lewis acid catalysis, the epoxide can rearrange to form carbonyl compounds.
-
Over-oxidation: The oxidizing agent might react with other functional groups in the molecule if present, or in some cases, lead to the decomposition of the desired product.
Minimization Strategies:
-
Control pH: Maintain neutral or slightly basic conditions to prevent acid-catalyzed ring-opening. Adding a buffer like sodium bicarbonate can be beneficial.[4]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can act as a nucleophile.
-
Choice of Catalyst: If a catalyst is used, ensure it is selective for epoxidation and does not promote side reactions. Lewis acids, for instance, might need to be avoided.[6]
-
Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material is consumed, as this can lead to product degradation or the formation of byproducts. Monitor the reaction progress closely using techniques like TLC, GC, or ¹⁹F NMR.
Question 3: How can I effectively purify the final product, this compound?
Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties, such as high volatility and different polarity compared to their non-fluorinated analogs.
-
Distillation: Due to its likely volatility, fractional distillation under reduced pressure is often the most effective method for purifying the target epoxide. This helps to separate it from less volatile impurities and residual solvent.
-
Column Chromatography: While possible, chromatography on silica gel can sometimes lead to the decomposition of epoxides due to the acidic nature of the silica. If this method is chosen, it is advisable to use deactivated silica gel (e.g., treated with triethylamine) and a non-polar eluent system.[7] The inherent instability of some epoxides on silica gel can lead to partial decomposition.[8]
-
Washing/Extraction: An initial workup involving washing the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate is standard procedure.[7]
Recommended Purification Workflow:
-
Quench the reaction and perform an aqueous workup, including a wash with a mild base.
-
Dry the organic phase thoroughly.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by fractional distillation under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound? A1: The most common approach is the epoxidation of the corresponding alkene, 4,4,5,5,6,6,6-heptafluoro-1-hexene. This involves reacting the alkene with a suitable oxidizing agent. The choice of the oxidizing agent is critical due to the electron-deficient nature of the double bond.
Q2: Which oxidizing agents are most effective for this synthesis? A2: For electron-deficient alkenes like the precursor to the title compound, strong or specialized oxidizing agents are recommended. Sodium hypochlorite pentahydrate (NaClO·5H₂O) has been shown to be effective and is a low-cost, easy-to-handle reagent.[2][3] Another powerful option is dimethyldioxirane (DMDO), which can be generated in situ from Oxone and acetone.[4]
Q3: Are there any specific safety precautions I should take? A3: Yes. Many fluorinating reagents and fluorinated compounds require careful handling.[9]
-
Peroxides: Oxidizing agents like Oxone and the generated dioxirane are peroxides and should be handled with care behind a safety shield. Avoid heating concentrated solutions of peroxides.[4]
-
Fluorinated Compounds: While the target molecule's toxicity profile may not be fully established, it is prudent to handle all fluorinated compounds with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
-
Pressure: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a sealed vessel. Ensure adequate venting.
Q4: Can I use ¹⁹F NMR to monitor the reaction progress? A4: Absolutely. ¹⁹F NMR is an excellent and highly recommended technique for monitoring reactions involving fluorinated compounds. It allows for clear visualization of the disappearance of the starting material and the appearance of the product, as the chemical shifts of the fluorine atoms will change significantly between the alkene and the epoxide. It can also be used to determine the yield and purity of the product.[8]
Q5: What are the applications of fluorinated epoxides like this one? A5: Fluorinated epoxides are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of molecules.[10][11] They can undergo regioselective ring-opening reactions with various nucleophiles to introduce a fluorinated side chain with a hydroxyl group, which is a common motif in bioactive compounds.[2][12]
Data Presentation
The following table summarizes the optimization of epoxidation conditions for a fluorinated α,β-unsaturated ester, which provides insights applicable to the synthesis of this compound.
Table 1: Optimization of Epoxidation Conditions for a Model Fluorinated Substrate
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaClO (aq.) (2) | CH₂Cl₂ | 0 | 24 | 25 |
| 2 | NaClO (aq.) (2) | CH₂Cl₂ | rt | 6 | 40 |
| 3 | NaClO·5H₂O (2) | CH₂Cl₂ | 0 | 24 | 59 |
| 4 | NaClO·5H₂O (2) | CH₂Cl₂ | 0 | 6 | 86 |
| 5 | NaClO·5H₂O (2) | CH₃CN | 0 | 6 | 74 |
| 6 | NaClO·5H₂O (1.5) | CH₂Cl₂ | 0 | 6 | 65 |
Data adapted from a study on the epoxidation of β-CF₃-α,β-unsaturated esters.[2][3] This demonstrates the superior performance of solid NaClO·5H₂O over its aqueous solution and the effect of reaction time and solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the epoxidation of electron-deficient olefins.
Step 1: Synthesis of 4,4,5,5,6,6,6-heptafluoro-1-hexene
The precursor alkene can be synthesized via various methods, a common one being the radical addition of perfluoroalkyl iodide to an alkene followed by elimination. A detailed procedure for this precursor synthesis should be obtained from relevant literature. For this guide, we will assume the starting alkene is available.
Step 2: Epoxidation of 4,4,5,5,6,6,6-heptafluoro-1-hexene
-
Setup: To a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4,4,5,5,6,6,6-heptafluoro-1-hexene (1.0 equiv) and dichloromethane (CH₂Cl₂, 10 mL per 1 g of alkene).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add solid sodium hypochlorite pentahydrate (NaClO·5H₂O, 2.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by GC or ¹⁹F NMR. The reaction is typically complete within 6-8 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation at low temperature.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound.
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the epoxidation reaction.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Epoxides
Welcome to the technical support center for the purification of fluorinated epoxides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluorinated epoxides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated epoxides.
Issue 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product Volatility | Fluorinated compounds can be highly volatile. Avoid high temperatures and prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with a cooled trap and monitor the process closely. |
| Decomposition on Silica Gel | Some fluorinated epoxides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or other side reactions.[1][2] |
| - Use deactivated (neutral) silica gel. This can be prepared by treating silica gel with a solution of triethylamine in the column solvent system. | |
| - Consider alternative purification methods such as neutral alumina chromatography or preparative HPLC with a suitable column. | |
| Incomplete Extraction | The unique solubility properties of fluorinated compounds might lead to poor partitioning between aqueous and organic phases during workup. |
| - Use a fluorinated solvent for extraction if compatible with your downstream applications. | |
| - Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery. | |
| Adsorption to Glassware | Highly fluorinated compounds can sometimes adsorb to glass surfaces. |
| - Silanize glassware before use to minimize adsorption. |
Issue 2: Presence of impurities after purification.
| Possible Cause | Suggested Solution |
| Co-elution with Byproducts | Impurities with similar polarity to the desired fluorinated epoxide can be difficult to separate by column chromatography. |
| - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. | |
| - Employ preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.[3][4] Fluorinated stationary phases can be particularly effective for separating fluorinated compounds. | |
| Ring-Opened Byproducts | The epoxide ring can be opened by nucleophiles (e.g., water, alcohols) or acids, especially during workup or purification.[1][5][6] |
| - Ensure all solvents and reagents used during workup and purification are anhydrous. | |
| - Neutralize the reaction mixture carefully before extraction. | |
| - As mentioned above, use neutral stationary phases for chromatography. | |
| Unreacted Starting Materials | Incomplete reaction can lead to the presence of starting materials in the crude product. |
| - Monitor the reaction progress closely using techniques like TLC, GC, or NMR to ensure completion. | |
| - Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to drive the reaction to completion. |
Issue 3: Product crystallization during storage.
| Possible Cause | Suggested Solution |
| Supersaturated Solution | Highly pure liquid epoxides can be supercooled liquids and may crystallize over time, especially when exposed to temperature fluctuations or seed crystals.[7][8] |
| - Store the purified epoxide in a tightly sealed container at a consistent, cool temperature. Avoid repeated freeze-thaw cycles.[7][8] | |
| - If crystallization occurs, it can often be reversed by gently warming the container (e.g., in a 40-50°C water bath) until all crystals have melted.[7] Ensure all crystals are dissolved to prevent re-crystallization.[7] | |
| Presence of Nucleating Agents | Dust or other particulate matter can act as nucleation sites for crystallization.[8] |
| - Filter the purified epoxide through a syringe filter (e.g., 0.22 µm PTFE) into a clean storage container. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated epoxides?
A1: The most common purification techniques for fluorinated epoxides include:
-
Column Chromatography: Often the first choice for purification. The choice of stationary phase (silica gel, neutral alumina, or fluorinated phases) and solvent system is critical for successful separation.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative HPLC, is used for purifying small to medium quantities of fluorinated epoxides, especially when high purity is required.[3][4][10] Reversed-phase columns are commonly used.
-
Distillation: Suitable for thermally stable and volatile fluorinated epoxides.[11] It can be effective for removing non-volatile impurities.
-
Crystallization: If the fluorinated epoxide is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1] Even liquid epoxides can sometimes crystallize and be purified this way.[7][8]
Q2: How do I choose the right analytical technique to assess the purity of my fluorinated epoxide?
A2: Several analytical methods can be used to determine the purity of fluorinated epoxides:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools. 19F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[2][12]
-
Gas Chromatography (GC): An excellent method for volatile and thermally stable fluorinated epoxides.[10][13] It provides information on the number of components and their relative amounts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and is often coupled with a mass spectrometer (LC-MS) for identification of impurities.[4][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and any impurities.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include:
-
Unreacted starting materials.
-
Ring-opened products, such as fluorohydrins, from reaction with water or other nucleophiles.[3][5][6]
-
Byproducts from side reactions.
-
Residual solvents from the reaction or workup.
Q4: Are there any special handling precautions for fluorinated epoxides?
A4: Yes, some general precautions include:
-
Working in a well-ventilated fume hood, as many fluorinated compounds can be volatile and have unknown toxicity.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Being aware that some fluorinated compounds can be reactive and may require specific storage conditions (e.g., refrigeration, protection from light).
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying a fluorinated epoxide using column chromatography.
Materials:
-
Crude fluorinated epoxide
-
Silica gel (standard or deactivated) or neutral alumina
-
Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane)
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Methodology:
-
Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent of your solvent system.
-
Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring a uniform packing. Drain the excess solvent until it is just above the top of the stationary phase.
-
Sample Loading: Dissolve the crude fluorinated epoxide in a minimal amount of the column solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with the chosen solvent system. You can use an isocratic system (constant solvent composition) or a gradient system (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator, being mindful of the product's volatility.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general procedure for analyzing the purity of a volatile fluorinated epoxide.
Materials:
-
Purified fluorinated epoxide sample
-
GC-grade solvent (e.g., dichloromethane, ethyl acetate)
-
Vials with septa
-
Gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and detector (e.g., Flame Ionization Detector - FID).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorinated epoxide in the chosen GC-grade solvent (typically in the ppm range).
-
Instrument Setup: Set the GC parameters, including injector temperature, oven temperature program (an initial hold followed by a ramp to a final temperature), detector temperature, and carrier gas flow rate. These parameters will need to be optimized for the specific compound.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram. The retention time of the peaks can be used to identify components, and the peak area can be used to determine the relative amounts of each component.
-
Purity Calculation: Calculate the purity of the sample by dividing the peak area of the desired product by the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the purification and analysis of fluorinated epoxides.
Caption: Troubleshooting logic for low purity after column chromatography.
References
- 1. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 2. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epotek.com [epotek.com]
- 8. tri-iso.com [tri-iso.com]
- 9. bia.si [bia.si]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Reaction Conditions for Heptafluorobutyl Oxirane Polymerization
Welcome to the technical support center for the polymerization of heptafluorobutyl oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in polymerizing heptafluorobutyl oxirane?
The primary challenge in polymerizing heptafluorobutyl oxirane and other perfluorinated epoxides stems from the strong electron-withdrawing nature of the heptafluorobutyl group.[1][2][3][4] This effect can deactivate the oxirane ring, making it less susceptible to nucleophilic attack during anionic polymerization and potentially leading to side reactions in cationic polymerization. To achieve successful polymerization with high activity, it is often necessary to have a spacer, such as a methylene group, between the fluoroalkyl group and the epoxide ring to lessen this electron-withdrawing effect.[5]
Q2: Which type of polymerization, anionic or cationic, is generally more suitable for heptafluorobutyl oxirane?
Both anionic and cationic ring-opening polymerization methods can be explored for heptafluorobutyl oxirane.
-
Anionic Polymerization: This method, particularly the "activated monomer" approach, can be effective for electron-deficient epoxides.[5] In this technique, a Lewis acid is used to activate the epoxide ring, making it more susceptible to attack by a weak nucleophile. This can help to suppress side reactions and achieve better control over the molecular weight.[5]
-
Cationic Polymerization: While cationic polymerization can be used for epoxides, the strong electron-withdrawing heptafluorobutyl group can destabilize the propagating carbocation, potentially leading to chain transfer and termination reactions. Careful selection of the initiator and reaction conditions is crucial to minimize these side reactions.[6][7]
Q3: What are some recommended initiator systems for the polymerization of fluorinated epoxides?
The choice of initiator is critical for a controlled polymerization.
-
For Anionic Polymerization (Activated Monomer approach): A combination of an ammonium salt (like tetraoctylammonium bromide) and a Lewis acid (like triisobutylaluminum) has been shown to be effective for the polymerization of epoxides with fluorinated groups.[5]
-
For Cationic Polymerization: Strong protic acids or Lewis acids can be used. However, due to the electron-deficient nature of the monomer, initiators that generate a more stable propagating species are preferred. Systems like triarylsulfonium salts can be used for photoinitiated cationic polymerization.[8]
Q4: How does the solvent choice impact the polymerization of heptafluorobutyl oxirane?
The solvent can significantly influence the reaction.
-
For the "activated monomer" anionic approach, aprotic solvents that do not complex with the Lewis acid activator are preferred. Suitable options include cyclohexane, toluene, dichloromethane, and chlorobenzene.[5] Tetrahydrofuran (THF) should be avoided as it can complex with the aluminum-based Lewis acid and inhibit the polymerization.[5]
-
For cationic polymerization, non-nucleophilic solvents with appropriate polarity to solvate the growing ionic species are generally used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Monomer Conversion | 1. Insufficient Initiator/Catalyst Activity: The electron-withdrawing heptafluorobutyl group deactivates the oxirane ring. | 1a. Increase the initiator/catalyst concentration. 1b. Switch to a more potent initiating system (e.g., for anionic polymerization, use the activated monomer approach with a Lewis acid).[5] 1c. For cationic polymerization, use a stronger acid initiator. |
| 2. Inappropriate Reaction Temperature: The reaction may have a high activation energy. | 2. Gradually increase the reaction temperature while monitoring for side reactions. | |
| 3. Presence of Impurities: Water or other protic impurities can terminate the polymerization, especially in anionic systems. | 3. Ensure all reagents and glassware are rigorously dried. Purify the monomer and solvent before use. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Slow Initiation Compared to Propagation: All polymer chains do not start growing at the same time. | 1a. Choose an initiator that provides rapid and quantitative initiation. 1b. For cationic polymerization, consider initiators that lead to a "living" or controlled process. |
| 2. Chain Transfer or Termination Reactions: Side reactions are competing with propagation. | 2a. Optimize the reaction temperature; lower temperatures often reduce side reactions. 2b. Adjust the monomer-to-initiator ratio. 2c. In cationic polymerization, the choice of counter-ion can influence the stability of the propagating species. | |
| Formation of Low Molecular Weight Oligomers | 1. Chain Transfer to Monomer: This is a common issue in the polymerization of some epoxides. | 1. The "activated monomer" anionic approach is designed to suppress transfer-to-monomer reactions.[5] |
| 2. Impurities Acting as Chain Transfer Agents: | 2. As mentioned above, ensure the purity of all reaction components. | |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Trace amounts of inhibitors or impurities in the monomer or solvent. | 1. Use monomers and solvents from the same batch or re-purify them before each reaction. |
| 2. Atmospheric Moisture: Contamination from the air can affect the reaction. | 2. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Activated Monomer Anionic Polymerization of a Fluorinated Epoxide
This protocol is a general guideline based on the polymerization of similar fluorinated epoxides and should be optimized for heptafluorobutyl oxirane.
Materials:
-
Heptafluorobutyl oxirane (monomer)
-
Tetraoctylammonium bromide (initiator)
-
Triisobutylaluminum (activator/Lewis acid)
-
Anhydrous toluene (solvent)
-
Anhydrous methanol (quenching agent)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. The monomer and solvent must be rigorously dried and deoxygenated.
-
Reaction Setup: In a nitrogen-filled glovebox, add the desired amount of tetraoctylammonium bromide to a reaction flask. Add anhydrous toluene to dissolve the initiator.
-
Initiation: Cool the solution to the desired reaction temperature (e.g., 0 °C). Slowly add the triisobutylaluminum to the initiator solution.
-
Polymerization: Add the heptafluorobutyl oxirane monomer dropwise to the reaction mixture. Allow the reaction to proceed for the desired time, monitoring the conversion by techniques such as ¹H NMR or FTIR spectroscopy.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.
Visualizing the Polymerization Workflow
A general workflow for optimizing the polymerization of heptafluorobutyl oxirane is presented below. This diagram illustrates the key steps from initial trials to the final optimized process.
This diagram outlines the iterative process of experimentation, analysis, and refinement of reaction conditions to achieve the desired polymer characteristics.
References
- 1. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
Technical Support Center: Minimizing Side Reactions in the Ring-Opening of Fluorinated Oxiranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the ring-opening of fluorinated oxiranes, a critical transformation in the synthesis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the predominant mechanism for the nucleophilic ring-opening of fluorinated oxiranes?
The ring-opening of epoxides, including fluorinated variants, typically proceeds via an Sₙ2 mechanism.[1] This involves a backside attack by the nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry at the reaction center and forming products with an anti-configuration.[2][3] The strong electron-withdrawing nature of fluorine-containing groups, such as trifluoromethyl (CF₃), significantly influences the reaction's regioselectivity.
Q2: Why is regioselectivity a primary concern in the ring-opening of fluorinated oxiranes?
Regioselectivity is the preferential attack of a nucleophile at one carbon atom of the epoxide ring over the other. In fluorinated oxiranes, the electron-withdrawing fluorinated group (e.g., CF₃) makes the adjacent carbon atom more electrophilic. This often directs the nucleophilic attack to that specific carbon.[2][3] However, reaction conditions, including the nature of the nucleophile, solvent, and catalyst, can alter this preference, potentially leading to a mixture of constitutional isomers.[4] Controlling this selectivity is crucial for synthesizing the desired target molecule.
Q3: How do Lewis acids or fluorinated alcohols enhance the ring-opening reaction?
Lewis acids and fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) act as promoters for the reaction.[5] They activate the epoxide by coordinating to or hydrogen-bonding with the epoxide oxygen. This polarization of the C-O bond makes the carbon atoms more electrophilic and susceptible to attack by even weak nucleophiles, often under milder conditions than previously possible.[5][6]
Q4: What are the most common sources of fluoride for nucleophilic fluorination of epoxides?
A variety of reagents are used to introduce fluoride. Common choices include hydrogen fluoride-amine complexes (like Olah's reagent), potassium bifluoride (KHF₂), and tetrabutylammonium fluoride (TBAF).[7][8] The choice of reagent can be critical, as some, like anhydrous HF, are highly toxic and corrosive, prompting the development of safer alternatives.[8] For radiolabeling applications in PET imaging, [¹⁸F]HF and its derivatives are also employed.[9]
Troubleshooting Guide
Q: My reaction yield is low and I'm observing significant recovery of the starting material. What are the potential causes and solutions?
A: Low conversion is a common issue that can stem from several factors:
-
Insufficient Epoxide Activation: The electrophilicity of the epoxide may not be high enough for the chosen nucleophile.
-
Poor Nucleophile: The nucleophile may be too weak to open the ring under the reaction conditions.
-
Solution: Consider using a stronger nucleophile or adding an appropriate activator. For example, when using carbon nucleophiles, highly nucleophilic organometallic reagents may be required in the absence of a Lewis acid promoter.[5]
-
-
Inappropriate Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts. Some transformations may require reflux temperatures to proceed efficiently.[5]
-
Q: I am observing poor regioselectivity, with a mixture of products from the nucleophile attacking both C2 and C3 of the oxirane. How can I improve selectivity?
A: Regioselectivity is governed by a balance of electronic and steric effects.
-
For Attack at the Carbon Bearing the Fluorinated Group (e.g., C3 in a 3-CF₃-epoxide): This is often the electronically favored position.
-
Solution: Employ conditions that favor electronic control. Sₙ2 reactions on 2,3-epoxypropanoates with a 3-CF₃ group consistently show high selectivity for attack at the C2 position due to the influence of the adjacent ester.[2][3] In other systems, acid-catalyzed conditions can favor attack at the more substituted carbon if it can better stabilize a partial positive charge (an Sₙ1-like transition state).[10]
-
-
For Attack at the Carbon Distal to the Fluorinated Group: This is often the sterically favored position.
Q: My reaction is producing a significant amount of a hydrolyzed diol byproduct. How can I prevent this?
A: The formation of a 1,2-diol indicates that water is present in the reaction and is competing with your desired nucleophile.
-
Cause: The presence of water, which can act as a nucleophile, especially under acidic conditions.[10] Hydrolysis of reactants or products can also occur under strongly alkaline conditions.[2][3]
-
Solution 1 (Anhydrous Conditions): Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Solution 2 (Reagent Choice): Some epoxidation reagents can lead to hydrolysis as a side reaction. If this is the source of the byproduct during epoxide formation, consider alternative reagents. For example, switching from a general sodium hypochlorite solution to crystalline NaClO·5H₂O was shown to improve yields and reduce hydrolysis.[2][3]
-
Key Reaction Parameters & Data
The choice of nucleophile, solvent, and reaction conditions has a profound impact on the outcome of the ring-opening reaction. The following tables summarize quantitative data from studies on fluorinated epoxyesters.
Table 1: Effect of Different Amine Nucleophiles on the Ring-Opening of Benzyl 3-(trifluoromethyl)-2,3-epoxypropanoate. [2]
| Entry | Amine Nucleophile | Time (h) | Isolated Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | p-Anisidine | 3 | 88 | >95:5 |
| 2 | Benzylamine | 3 | 87 | >95:5 |
| 3 | Aniline | 3 | 83 | >95:5 |
| 4 | Morpholine | 24 | 86 | >95:5 |
| 5 | Dibenzylamine | 24 | No Reaction | - |
Table 2: Effect of Different Thiol Nucleophiles on the Ring-Opening of Benzyl 3-(trifluoromethyl)-2,3-epoxypropanoate. [2]
| Entry | Thiol Nucleophile | Temperature (°C) | Time (h) | Isolated Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzylthiol | 25 | 24 | 81 | 91:9 |
| 2 | Benzylthiol | 40 | 6 | 83 | 92:8 |
| 3 | Benzylthiol | 60 | 3 | 75 | 88:12 |
| 4 | 4-Methoxybenzylthiol | 40 | 6 | 84 | 92:8 |
| 5 | Thiophenol | 40 | 6 | 80 | 88:12 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Ring-Opening with Amine Nucleophiles [2]
This protocol is adapted for the reaction of a 3-trifluoromethyl-2,3-epoxypropanoate with an amine.
-
Reaction Setup: To a solution of the fluorinated epoxide (1.0 equiv) in ethanol (EtOH), add the amine nucleophile (1.2 equiv).
-
Reaction Execution: Stir the resulting mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to isolate the desired β-amino-α-hydroxy ester product.
Protocol 2: Fluoride-Induced Ring-Opening Using Deoxofluor [11]
This protocol describes a method for ring-opening using a fluoride source.
-
Reaction Setup: Dissolve the epoxide (0.5–0.7 mmol) in anhydrous toluene (10 mL) under an inert argon atmosphere.
-
Reagent Addition: Add one drop of anhydrous ethanol (EtOH), followed by a 50% solution of Deoxofluor in toluene (4.0 equiv).
-
Reaction Execution: Stir the solution at room temperature (20 °C) for the required time as determined by reaction monitoring.
-
Workup: Dilute the solution with dichloromethane (CH₂Cl₂). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash chromatography.
Visual Guides
Experimental & Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for the ring-opening of fluorinated oxiranes.
Caption: A troubleshooting decision tree for common issues in oxirane ring-opening reactions.
Reaction Mechanism
This diagram illustrates the key steps in a Lewis acid-catalyzed ring-opening of a fluorinated oxirane.
Caption: Mechanism of Lewis acid-catalyzed nucleophilic ring-opening of a fluorinated oxirane.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 3. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental control of Regiodiversity: Ring opening of epoxides - American Chemical Society [acs.digitellinc.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for the polymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Welcome to the technical support center for the polymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The primary methods for the polymerization of this compound involve ring-opening polymerization (ROP), which can be carried out via two main pathways: anionic and cationic polymerization.[1][2] The choice between these methods depends on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.
Q2: Which catalysts are recommended for the anionic ring-opening polymerization (AROP) of this monomer?
A2: For the anionic ring-opening polymerization of perfluorinated epoxides, such as hexafluoropropylene epoxide (a structurally similar monomer), cesium fluoride (CsF) has been shown to be a highly effective initiator.[3] Nucleophilic attack by the fluoride ion occurs at the more substituted carbon of the oxirane ring.[3] Another effective approach is the use of a monomer-activated anionic polymerization system, which combines a Lewis acid, such as triisobutylaluminum (iBu₃Al), with an ammonium salt.[4] This system can lead to controlled polymerization with narrow molar mass distributions.[4]
Q3: What catalysts are suitable for the cationic ring-opening polymerization (CROP) of this monomer?
A3: Cationic ring-opening polymerization of epoxides is typically initiated by Lewis acids.[1][5] While specific data for this compound is limited, Lewis acids like aluminum trichloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and scandium triflate (Sc(OTf)₃) are known to catalyze the polymerization of other epoxides.[1][5] The choice of Lewis acid and reaction conditions can significantly influence the polymerization rate and the properties of the resulting polymer.[6] For fluorinated aromatic epoxy resins, cationic polymerization catalysts are also employed to form cured coatings.[7]
Q4: How does the fluorinated side chain affect the polymerization process?
A4: The electron-withdrawing nature of the heptafluorobutyl group can influence the reactivity of the oxirane ring, making it more susceptible to nucleophilic attack in anionic polymerization. In cationic polymerization, the fluorinated group may affect the stability of the propagating cationic species. Additionally, the bulky fluorinated side chain can introduce steric hindrance, potentially affecting the rate of polymerization and the stereochemistry of the resulting polymer.
Q5: What are the expected properties of poly(this compound)?
A5: Perfluoropolyalkylethers (PFPAEs), a class of polymers with structural similarities, are known for their excellent thermal and chemical stability, low glass transition temperatures, and hydrophobic properties.[1] It is expected that poly(this compound) will exhibit similar characteristics, making it a candidate for applications requiring high-performance materials. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are essential for determining the structure, molecular weight, and molecular weight distribution of the polymer.[8]
Catalyst Selection and Performance Data
Below is a summary of catalyst systems that have been reported for the polymerization of fluorinated epoxides, which can serve as a starting point for the polymerization of this compound. Please note that the data for structurally similar monomers is provided as a reference due to the limited availability of specific data for the target monomer.
Table 1: Catalyst Systems for Anionic Ring-Opening Polymerization of Fluorinated Epoxides
| Catalyst/Initiator System | Monomer | Solvent | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Cesium Fluoride (CsF) | Hexafluoropropylene Epoxide | Tetraglyme | -30 to 25 | High | - | - | [3] |
| iBu₃Al / Ammonium Salt | 3,3,3-Trifluoro-1,2-epoxypropane | Toluene | 25 | >95 | up to 35,000 | Narrow | [4] |
Table 2: Catalyst Systems for Cationic Ring-Opening Polymerization of Epoxides (General)
| Catalyst System | Monomer | Solvent | Temperature (°C) | Notes | Reference |
| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | General Epoxides | Dichloromethane | 0 to RT | Can lead to uncontrolled polymerization and side reactions. | [1] |
| Iron(III) Halides | Propylene Oxide | - | - | Can produce highly isotactic polymers. | [1] |
Experimental Protocols
The following are generalized experimental protocols based on literature for the polymerization of structurally similar fluorinated epoxides. These should be adapted and optimized for the specific monomer and desired polymer characteristics.
Protocol 1: Anionic Ring-Opening Polymerization using Cesium Fluoride
This protocol is adapted from the polymerization of hexafluoropropylene epoxide.
Materials:
-
This compound (monomer)
-
Cesium Fluoride (CsF), dried under vacuum
-
Anhydrous aprotic solvent (e.g., Tetraglyme)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching agent (e.g., Methanol)
Procedure:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Add the desired amount of dried CsF to the reaction flask under an inert atmosphere.
-
Add the anhydrous solvent to the flask via syringe or cannula.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Slowly add the purified monomer to the stirred suspension of CsF in the solvent.
-
Monitor the reaction progress by techniques such as ¹H or ¹⁹F NMR spectroscopy or by observing changes in viscosity.
-
Upon completion, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane).
-
Collect the polymer by filtration and dry under vacuum.
Protocol 2: Cationic Ring-Opening Polymerization using a Lewis Acid
This is a general protocol for the cationic polymerization of epoxides.
Materials:
-
This compound (monomer)
-
Lewis Acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous chlorinated solvent (e.g., Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Terminating agent (e.g., Ammonia in methanol)
Procedure:
-
Ensure all glassware is rigorously dried and the system is under an inert atmosphere.
-
Dissolve the monomer in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the Lewis acid catalyst to the stirred monomer solution.
-
Monitor the polymerization. This can be challenging due to the typically fast and exothermic nature of cationic polymerizations.
-
Terminate the reaction by adding a suitable nucleophile, such as a solution of ammonia in methanol.
-
Isolate the polymer by precipitation in a non-solvent.
-
Filter and dry the polymer under vacuum.
Troubleshooting Guide
Issue 1: No or very slow polymerization.
-
Possible Cause (Anionic): Inactive initiator. CsF is hygroscopic and must be thoroughly dried before use. Impurities in the monomer or solvent can quench the anionic species.
-
Solution: Ensure CsF is rigorously dried under vacuum at elevated temperatures. Purify the monomer and solvent to remove any protic impurities.
-
-
Possible Cause (Cationic): Catalyst deactivation. Water or other nucleophilic impurities can react with and deactivate the Lewis acid catalyst.
-
Solution: Use freshly distilled and anhydrous solvents and monomer. Handle the Lewis acid catalyst under strictly inert conditions.
-
Issue 2: Broad molecular weight distribution (High PDI).
-
Possible Cause (Anionic): Slow initiation relative to propagation. Chain transfer reactions.
-
Solution: Optimize the initiator concentration and reaction temperature. Ensure rapid mixing of the monomer with the initiator.
-
-
Possible Cause (Cationic): Chain transfer to monomer or polymer. Presence of impurities that can act as chain transfer agents.
-
Solution: Lower the reaction temperature to suppress chain transfer reactions. Rigorously purify all reagents.
-
Issue 3: Gel formation or insoluble polymer.
-
Possible Cause: Cross-linking side reactions. For cationic polymerization, this can be due to side reactions of the growing polymer chains.
-
Solution: Adjust the catalyst system and reaction conditions. Lowering the temperature may reduce the rate of side reactions.
-
Issue 4: Low molecular weight polymer.
-
Possible Cause (Anionic): Presence of chain transfer agents (e.g., water, alcohols). High initiator to monomer ratio.
-
Solution: Purify all components of the reaction. Adjust the stoichiometry of the initiator and monomer.
-
-
Possible Cause (Cationic): High concentration of chain transfer agents. High catalyst concentration.
-
Solution: Purify the monomer and solvent. Optimize the catalyst concentration.
-
Visualizations
Caption: General experimental workflow for the ring-opening polymerization of this compound.
Caption: Troubleshooting decision tree for common issues in the polymerization of fluorinated oxiranes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4898954A - Process for the preparation of oxiranes - Google Patents [patents.google.com]
- 7. US6448346B1 - Fluorine-containing epoxy resin composition, and surface modification process, ink jet recording head and ink jet recording apparatus making use of the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
controlling molecular weight in poly(heptafluorobutyl oxirane) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(heptafluorobutyl oxirane). The information is based on established principles of ring-opening polymerization of oxiranes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(heptafluorobutyl oxirane) and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Polymerization | Inactive initiator or catalyst | - Ensure the initiator/catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).- Verify the purity of the initiator/catalyst. |
| Presence of impurities in the monomer or solvent | - Purify the heptafluorobutyl oxirane monomer (e.g., by distillation over a drying agent like CaH₂).- Use anhydrous, high-purity solvents. Common impurities that inhibit polymerization include water, alcohols, and other protic species. | |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some polymerizations require specific temperature ranges to proceed efficiently. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Slow initiation compared to propagation | - Choose an initiator that provides rapid and quantitative initiation.- In anionic polymerization, this often means using a strong nucleophile.- In cationic polymerization, a fast-acting Lewis acid or proton source is needed. |
| Chain transfer reactions | - Lower the reaction temperature to minimize side reactions.- Ensure the monomer and solvent are free of chain transfer agents (e.g., water, alcohols). | |
| Termination reactions | - Work under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent termination by atmospheric components like water and oxygen. | |
| Inconsistent Molecular Weight Between Batches | Variations in monomer to initiator ratio | - Accurately measure and control the molar ratio of the monomer to the initiator. This is a critical parameter for controlling molecular weight in living/controlled polymerizations. |
| Fluctuations in reaction temperature | - Maintain a constant and uniform temperature throughout the polymerization process using a reliable temperature control system. | |
| Inconsistent levels of impurities | - Standardize the purification procedures for the monomer and solvent to ensure consistent purity. | |
| Gel Formation | Cross-linking side reactions | - This can occur in cationic polymerizations. Consider using a less aggressive initiator or lowering the reaction temperature.- Ensure the monomer is pure and free from difunctional impurities. |
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of poly(heptafluorobutyl oxirane)?
A1: The primary method for controlling the molecular weight is by adjusting the molar ratio of the monomer to the initiator in a living or controlled polymerization. In an ideal living polymerization, the number-average molecular weight (Mn) can be predicted using the following formula:
Mn = (Molar mass of monomer × Moles of monomer) / Moles of initiator
Other factors that influence molecular weight include reaction temperature, solvent polarity, and the presence of any chain transfer agents.
Q2: What are the typical initiation systems for the polymerization of heptafluorobutyl oxirane?
A2: Both anionic and cationic ring-opening polymerization methods can be employed.
-
Anionic Polymerization: Typically initiated by strong nucleophiles such as alkoxides (e.g., potassium tert-butoxide) or organometallic compounds (e.g., n-butyllithium).
-
Cationic Polymerization: Often initiated by Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂) or strong protic acids (e.g., trifluoromethanesulfonic acid, TfOH).
The choice of initiator will significantly impact the polymerization characteristics and the properties of the resulting polymer.
Q3: Why is it crucial to work under anhydrous and inert conditions?
A3: Both anionic and cationic ring-opening polymerizations involve highly reactive propagating species that can be readily terminated by impurities. Water, alcohols, and even atmospheric oxygen can react with the growing polymer chains, leading to premature termination, a broad molecular weight distribution, and difficulty in controlling the final molecular weight. Therefore, using anhydrous solvents, purified monomers, and maintaining an inert atmosphere (e.g., using a glovebox or Schlenk line techniques) is essential for a successful and controlled polymerization.
Q4: How does reaction temperature affect the polymerization?
A4: Temperature has a significant impact on several aspects of the polymerization:
-
Rate of Polymerization: Generally, higher temperatures lead to faster reaction rates.
-
Side Reactions: Increased temperatures can also promote side reactions such as chain transfer and termination, which can broaden the molecular weight distribution and limit the achievable molecular weight.
-
Stereocontrol: In some cases, the stereochemistry of the polymer can be influenced by the polymerization temperature.
For controlled polymerizations, it is often necessary to conduct the reaction at low temperatures to suppress unwanted side reactions.
Experimental Protocols
Below are generalized experimental protocols for the anionic and cationic polymerization of heptafluorobutyl oxirane. These should be adapted and optimized for specific experimental setups and desired polymer characteristics.
Anionic Ring-Opening Polymerization Protocol
This protocol describes a typical procedure for the anionic polymerization of heptafluorobutyl oxirane using potassium naphthalenide as an initiator.
Materials:
-
Heptafluorobutyl oxirane (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium metal
-
Naphthalene
-
Methanol (for termination)
Procedure:
-
Initiator Preparation: In a glovebox, prepare a solution of potassium naphthalenide by stirring potassium metal with a stoichiometric amount of naphthalene in anhydrous THF until the characteristic dark green color of the radical anion appears.
-
Polymerization:
-
In a flame-dried Schlenk flask under an argon atmosphere, add the desired amount of anhydrous THF.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the purified heptafluorobutyl oxirane monomer to the THF.
-
Slowly add the potassium naphthalenide initiator solution via syringe until a persistent faint green color is observed, indicating the titration of impurities. Then, add the calculated amount of initiator to target the desired molecular weight.
-
Allow the reaction to proceed with stirring for the desired time (e.g., 2-24 hours).
-
-
Termination: Quench the polymerization by adding a small amount of degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Cationic Ring-Opening Polymerization Protocol
This protocol outlines a general procedure for the cationic polymerization of heptafluorobutyl oxirane using boron trifluoride etherate (BF₃·OEt₂) as an initiator.
Materials:
-
Heptafluorobutyl oxirane (monomer)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ammonia solution in methanol (for termination)
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the purified heptafluorobutyl oxirane monomer in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the required amount of BF₃·OEt₂ initiator via syringe to start the polymerization.
-
Stir the reaction mixture for the specified duration (e.g., 1-6 hours).
-
-
Termination: Terminate the polymerization by adding a solution of ammonia in methanol.
-
Purification:
-
Wash the polymer solution with water to remove the catalyst residue.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).
-
-
Drying: Collect the polymer by filtration and dry under vacuum.
Quantitative Data Summary
The following tables present illustrative data on how key reaction parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(heptafluorobutyl oxirane). This data is based on general principles of living polymerization and should be used as a guideline for experimental design.
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight in Anionic Polymerization
| Entry | Monomer/Initiator Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 11,400 | 11,200 | 1.05 |
| 2 | 100:1 | 22,800 | 22,500 | 1.06 |
| 3 | 200:1 | 45,600 | 44,800 | 1.08 |
| 4 | 500:1 | 114,000 | 111,500 | 1.12 |
Assumed monomer molecular weight of 228 g/mol .
Table 2: Effect of Temperature on PDI in Cationic Polymerization
| Entry | Temperature (°C) | Monomer/Initiator Ratio | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 25 | 100:1 | 21,500 | 1.85 |
| 2 | 0 | 100:1 | 22,100 | 1.52 |
| 3 | -20 | 100:1 | 22,600 | 1.35 |
| 4 | -40 | 100:1 | 22,700 | 1.28 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in controlling the molecular weight of poly(heptafluorobutyl oxirane).
Caption: Experimental workflow for the synthesis of poly(heptafluorobutyl oxirane).
Caption: Key parameters for controlling molecular weight and polydispersity.
troubleshooting poor adhesion of heptafluorobutyl oxirane-based coatings
Heptafluorobutyl Oxirane Coatings: Technical Support Center
Welcome to the technical support center for heptafluorobutyl oxirane-based coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the application and use of these specialized fluoropolymer coatings.
Troubleshooting Guide: Poor Adhesion
Poor adhesion is one of the most common failure modes for any coating system.[1][2] For heptafluorobutyl oxirane-based coatings, which are inherently low-energy surfaces, achieving robust adhesion requires meticulous attention to detail.[3][4] Below are common questions and troubleshooting steps to address adhesion failures like delamination, peeling, and blistering.
Q1: My coating is peeling or delaminating from the substrate after curing. What are the potential causes and how can I fix it?
Answer:
Delamination or peeling is a critical adhesion failure, most often pointing to systemic issues in surface preparation or application.[1][5][6][7] The primary causes are typically inadequate surface preparation, contamination, or a mismatch between the coating and substrate's surface energy.[1][2][6]
Potential Causes & Solutions:
-
Inadequate Surface Preparation (Most Common Cause): The substrate surface must be chemically and physically receptive to the coating.[1][2][8] Fluoropolymer coatings, in particular, require an activated surface to form a strong bond.
-
Solution: Implement a rigorous surface preparation protocol. This often involves more than a simple solvent wipe. For glass or silicon substrates, consider using a piranha solution or an RCA-1 clean followed by oxygen plasma treatment to hydroxylate the surface, making it more reactive and increasing its surface energy.[9][10] For metallic substrates, abrasive blasting followed by a primer may be necessary.[2][11]
-
-
Surface Contamination: Microscopic layers of oil, grease, dust, or moisture can act as a release layer, preventing the coating from making direct contact with the substrate.[1][2][5]
-
Solution: Ensure the substrate is scrupulously clean. After initial cleaning, handle the substrate only with clean, lint-free gloves. Perform the coating application in a clean, controlled environment, such as a laminar flow hood, to prevent dust from settling on the surface before or during application.[2]
-
-
Low Substrate Surface Energy: Heptafluorobutyl oxirane coatings have very low surface energy. For proper wetting and adhesion, the surface energy of the substrate must be significantly higher than that of the liquid coating.[12][13]
-
Solution: Increase the surface energy of the substrate using physical or chemical treatments.[10] Corona or plasma treatments are highly effective for a variety of substrates.[8][9] Alternatively, apply an adhesion promoter or primer designed to bridge the low-energy coating and the substrate.[14][15][16]
-
-
Incomplete Curing: The oxirane ring-opening polymerization must complete to achieve the coating's final mechanical properties, including adhesion.[17] Incomplete curing can result from incorrect temperatures, insufficient time, or improper mixing of components (if applicable).[2][6]
-
Solution: Review the manufacturer's technical data sheet for the recommended curing schedule (temperature and time). Ensure your oven is calibrated and provides uniform heating.[2] If using a two-part system, ensure the mix ratio is precise and the components are thoroughly mixed before application.[5][6]
-
// Nodes start [label="Start: Coating Delamination\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep [label="Was Surface Preparation\nAdequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; contam [label="Was Substrate Handled in\nClean Environment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; energy [label="Is Substrate Surface Energy\nSufficiently High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cure [label="Was Curing Protocol\nFollowed Correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_prep [label="Action: Implement Rigorous\nCleaning & Activation\n(e.g., Plasma Treatment)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_contam [label="Action: Improve Handling\nProcedures & Use Cleanroom\nEnvironment", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_energy [label="Action: Use Adhesion\nPromoter or Increase\nSurface Energy", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_cure [label="Action: Verify & Optimize\nCuring Time/Temperature/\nMix Ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Adhesion Issue\nResolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> contam [label="Yes"]; prep -> sol_prep [label="No"]; sol_prep -> end;
contam -> energy [label="Yes"]; contam -> sol_contam [label="No"]; sol_contam -> end;
energy -> cure [label="Yes"]; energy -> sol_energy [label="No"]; sol_energy -> end;
cure -> end [label="Yes"]; cure -> sol_cure [label="No"]; sol_cure -> end; } caption: "Troubleshooting workflow for coating delamination."
Q2: I'm observing small blisters or bubbles in the coating after curing. What causes this and how can I prevent it?
Answer:
Blistering is typically caused by trapped pockets of gas, solvent, or moisture at the coating-substrate interface or within the coating itself.[1][18][19]
Potential Causes & Solutions:
-
Outgassing from Substrate: Porous substrates can release trapped air or moisture when heated during the curing process, creating bubbles in the overlying coating.[5]
-
Solvent/Moisture Entrapment: If the coating is applied too thickly or in a humid environment, solvent from the formulation or ambient moisture can get trapped, vaporizing during cure and forming blisters.[1]
-
Improper Mixing: Vigorously mixing a two-component system can whip air into the liquid, which may not have time to escape before the coating gels.[5]
-
Solution: Mix components at a low speed. After mixing, allow the solution to sit for a designated "induction time" to allow air bubbles to dissipate before application.
-
// Nodes cause1 [label="Substrate\nOutgassing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Solvent/Moisture\nEntrapment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3 [label="Air Entrapment\nDuring Mixing", fillcolor="#EA4335", fontcolor="#FFFFFF"];
effect [label="Blistering /\nBubbles in\nCured Coating", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Use Primer/\nSealer", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Apply Thin Coats/\nControl Humidity", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Mix at Low Speed/\nAllow Induction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cause1 -> effect; cause2 -> effect; cause3 -> effect;
effect -> sol1 [label="If Cause 1"]; effect -> sol2 [label="If Cause 2"]; effect -> sol3 [label="If Cause 3"]; } caption: "Cause-and-effect diagram for coating blisters."
Frequently Asked Questions (FAQs)
Q: Why is adhesion a particular challenge for fluorinated coatings? A: Fluoropolymers, including those based on heptafluorobutyl oxirane, are prized for their chemical inertness and low coefficient of friction.[3] These properties stem from the high electronegativity and stability of the carbon-fluorine bond, which results in very low surface energy. For a liquid coating to adhere, it must first "wet" the surface, which requires the substrate to have a higher surface energy than the coating. The inherent low surface energy of the fluoropolymer makes it difficult to bond to many surfaces without special treatment.[3][4]
Q: What is "surface energy" and how do I measure it? A: Surface energy is a measure of the excess energy at the surface of a material compared to the bulk.[20] A high surface energy surface is more receptive to bonding.[8][21] The most common method for evaluating surface energy is through contact angle measurement.[20][22][23] By placing a droplet of a known liquid (like deionized water) on the surface, the angle it forms with the surface can be measured. A low contact angle (<90°) indicates higher surface energy and good wetting, while a high contact angle (>90°) indicates low surface energy and poor wetting.[12][22]
Q: Can I use an adhesion promoter? A: Yes, adhesion promoters are often used to create a chemical bridge between a low-energy coating and the substrate.[14][15][16] These are typically bifunctional molecules. One end of the molecule has a chemical affinity for the substrate (e.g., a silane group for glass), while the other end is formulated to react with or entangle with the coating's polymer chains. Always ensure the chosen adhesion promoter is compatible with both the substrate and the heptafluorobutyl oxirane system.[16]
Data & Protocols
Data Presentation
Table 1: Surface Energy of Common Substrates This table provides typical surface energy values for common materials used in research. For optimal adhesion, the substrate's surface energy should be significantly higher than that of the coating.
| Substrate Material | Typical Surface Energy (mN/m) | Treatment Often Required? |
| Glass (Soda-Lime) | ~70 | Yes (for pristine surface) |
| Silicon (with native oxide) | ~50-60 | Yes (for pristine surface) |
| Aluminum (oxidized) | ~40-45 | Yes |
| Stainless Steel (316L) | ~40 | Yes |
| Polystyrene (PS) | ~33 | Yes, Highly Recommended |
| Polypropylene (PP) | ~29 | Yes, Always |
| Polytetrafluoroethylene (PTFE) | ~18 | Yes, Always |
Note: Values are approximate and can vary significantly with surface cleanliness and preparation.
Table 2: Adhesion Classification via ASTM D3359 This table summarizes the classification scale for the cross-hatch adhesion test, a common method for assessing coating adhesion.[24]
| Classification | % Area of Removal | Description of Removed Area |
| 5B | 0% | The edges of the cuts are completely smooth; no detachment. |
| 4B | < 5% | Small flakes of the coating are detached at intersections. |
| 3B | 5-15% | Small flakes detached along edges and at intersections of cuts. |
| 2B | 15-35% | The coating has flaked along the edges and on parts of the squares. |
| 1B | 35-65% | Flaking and detachment in large ribbons and whole squares. |
| 0B | > 65% | Flaking and detachment worse than Grade 1B. |
Source: Based on ASTM D3359 Test Method B.[25][26][27]
Experimental Protocols
Protocol 1: Contact Angle Measurement for Surface Energy Assessment
-
Objective: To qualitatively assess the surface energy of a substrate by measuring the static contact angle of a deionized water droplet.
-
Materials: Contact angle goniometer, micropipette with disposable tips, high-purity deionized water, substrate to be tested.
-
Procedure:
-
Ensure the substrate is prepared using your standard cleaning/treatment protocol and placed on the goniometer stage.
-
Using the micropipette, carefully dispense a single droplet of deionized water (typically 2-5 µL) onto the substrate surface.
-
Allow the droplet to stabilize for 5-10 seconds.
-
Use the goniometer's software to capture a side-profile image of the droplet.
-
The software will analyze the image to determine the baseline of the droplet at the substrate interface and fit the curve of the droplet's edge.
-
The angle formed at the three-phase (solid-liquid-gas) intersection is the contact angle.[22]
-
Repeat the measurement at 3-5 different locations on the surface to ensure consistency and calculate an average value.
-
Protocol 2: Coating Adhesion by Tape Test (ASTM D3359, Method B)
-
Objective: To assess the adhesion of the cured coating film to the substrate.[24][25] This method is suitable for coatings less than 125 µm (5 mils) thick.[25][26]
-
Materials: Sharp cutting tool (scalpel or specialized cross-hatch cutter), specified pressure-sensitive tape (e.g., Permacel P-99), soft brush, illuminated magnifier.
-
Procedure:
-
Select an area of the cured coating free from blemishes.
-
Make a series of six parallel cuts through the coating down to the substrate. The spacing should be 2 mm for coatings between 50-125 µm thick, and 1 mm for coatings less than 50 µm thick.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch lattice pattern.[24]
-
Gently brush the area to remove any loose flakes of coating.
-
Cut a piece of the specified tape and center it over the lattice. Firmly rub the tape with a finger or eraser to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.[25]
-
Inspect the grid area using the illuminated magnifier and compare the result to the descriptions in Table 2 to assign a classification rating.[26]
-
References
- 1. Coating Failure Troubleshooting [marvelcoatings.com]
- 2. suncoating.com [suncoating.com]
- 3. Adhesion Promoting Technology for Fluoropolymer Film [dunmore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 6. simiron.com [simiron.com]
- 7. floorshieldcoatings.com [floorshieldcoatings.com]
- 8. industry.sika.com [industry.sika.com]
- 9. thierry-corp.com [thierry-corp.com]
- 10. specialchem.com [specialchem.com]
- 11. en.pfluon.com [en.pfluon.com]
- 12. cscscientific.com [cscscientific.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. EP1894963A1 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article - Google Patents [patents.google.com]
- 15. US7598302B2 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article - Google Patents [patents.google.com]
- 16. specialchem.com [specialchem.com]
- 17. mgchemicals.com [mgchemicals.com]
- 18. Epoxy Coating Failures and Their Fixes: A Comprehensive Guide - Stone Forensics [stoneforensics.com]
- 19. epoxyclasses.com [epoxyclasses.com]
- 20. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 21. brighton-science.com [brighton-science.com]
- 22. Contact angle explained - DataPhysics Instruments [dataphysics-instruments.com]
- 23. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 24. micomlab.com [micomlab.com]
- 25. store.astm.org [store.astm.org]
- 26. kta.com [kta.com]
- 27. hightower-labs.com [hightower-labs.com]
Technical Support Center: Synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the epoxidation of 3,3,4,4,5,5,5-heptafluoro-1-pentene.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Oxidizing Agent | The double bond in 3,3,4,4,5,5,5-heptafluoro-1-pentene is electron-deficient due to the strong electron-withdrawing heptafluorobutyl group. Standard epoxidizing agents like m-chloroperoxybenzoic acid (mCPBA) are often ineffective. Use a nucleophilic oxidizing agent such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. |
| Inappropriate Reaction Temperature | For the epoxidation of fluorinated olefins with NaOCl, the reaction is typically carried out at low temperatures, around 0°C, to minimize side reactions. Increasing the temperature may lead to decomposition of the product or undesired side reactions. |
| Insufficient Reaction Time | The epoxidation of electron-deficient alkenes can be slower than that of electron-rich alkenes. Reaction times of 12-15 hours or longer may be necessary for complete conversion. Monitor the reaction progress by GC-MS to determine the optimal reaction time. |
| Ineffective Catalyst System (for H₂O₂) | When using hydrogen peroxide, a catalyst is generally required. Manganese sulfate or various heteropolyoxometalates can be effective. Ensure the catalyst is active and used in the appropriate concentration. Phase-transfer catalysts may also be beneficial in biphasic systems. |
| pH of the Reaction Mixture | For epoxidation with NaOCl, the reaction is typically performed under basic conditions. Ensure the pH is maintained in the appropriate range to facilitate the reaction and prevent epoxide ring-opening. |
Problem 2: Presence of Significant Side Products
| Potential Cause | Suggested Solution |
| Epoxide Ring-Opening | The oxirane ring can be susceptible to nucleophilic attack, especially under acidic conditions, leading to the formation of diols or other ring-opened products. Maintain neutral or slightly basic conditions during the reaction and work-up. |
| Over-oxidation | Excessive amounts of oxidant or prolonged reaction times can lead to the formation of byproducts. Use a stoichiometric amount or a slight excess of the oxidizing agent and monitor the reaction to avoid over-oxidation. |
| Formation of Halohydrins (with NaOCl) | In the presence of a halide source and water, halohydrin formation can compete with epoxidation. Using anhydrous conditions or minimizing water content can help reduce this side reaction. |
| Incomplete Conversion of Starting Material | If the reaction is not driven to completion, the final product will be contaminated with unreacted 3,3,4,4,5,5,5-heptafluoro-1-pentene. Optimize reaction conditions (time, temperature, reagent stoichiometry) to maximize conversion. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Boiling Points of Product and Impurities | The boiling point of the product may be close to that of the starting material or certain byproducts, making simple distillation challenging. Fractional distillation with a high-efficiency column is recommended. |
| Azeotrope Formation | The product may form azeotropes with the solvent or impurities. Consider using a different solvent for extraction and distillation. |
| Presence of Acidic Impurities | Acidic byproducts can catalyze the decomposition of the epoxide during distillation. Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities before distillation. |
| Thermal Instability of the Product | The epoxide may be sensitive to high temperatures. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most commonly cited method for the epoxidation of electron-deficient fluorinated alkenes, such as 3,3,4,4,5,5,5-heptafluoro-1-pentene, is the use of sodium hypochlorite (NaOCl) in a suitable solvent like acetonitrile. This method is often preferred over peracid-based epoxidations due to the higher reactivity of the nucleophilic hypochlorite anion towards the electron-poor double bond.
Q2: What are the key parameters to control to maximize the yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Oxidant Choice: Use a nucleophilic oxidant like NaOCl.
-
Temperature: Maintain a low temperature, typically around 0°C.
-
Reaction Time: Allow for a sufficient reaction time, often 12 hours or more.
-
pH: Ensure the reaction medium is basic to promote the desired reaction and prevent product degradation.
-
Purification: Employ careful purification techniques, such as fractional distillation under reduced pressure, to minimize product loss.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material (3,3,4,4,5,5,5-heptafluoro-1-pentene) and the appearance of the product (this compound).
Q4: What are the expected spectroscopic data for this compound?
A4: While specific spectra can vary slightly based on the instrument and conditions, you can generally expect the following:
-
¹H NMR: Signals corresponding to the protons of the oxirane ring and the CH₂ group adjacent to the fluorinated chain. The oxirane protons will appear as a complex multiplet, and the CH₂ protons will show coupling to both the oxirane protons and the fluorine atoms.
-
¹⁹F NMR: Complex multiplets corresponding to the different fluorine environments in the heptafluorobutyl group.
-
GC-MS: A molecular ion peak corresponding to the mass of the product, along with a characteristic fragmentation pattern.
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hypochlorite is corrosive and an oxidizing agent; handle with care.
-
Fluorinated compounds may have specific hazards; consult the Safety Data Sheet (SDS) for all reagents.
-
Distillation of organic peroxides (if formed as intermediates) can be hazardous; ensure proper procedures are followed to avoid their concentration.
Experimental Protocols
Key Experiment: Epoxidation of 3,3,4,4,5,5,5-heptafluoro-1-pentene with Sodium Hypochlorite
This protocol is adapted from a procedure for a structurally similar compound and should be optimized for the specific substrate.
Materials:
-
3,3,4,4,5,5,5-heptafluoro-1-pentene
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration to be determined)
-
Acetonitrile (anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3,4,4,5,5,5-heptafluoro-1-pentene in acetonitrile. If using a phase-transfer catalyst, add it at this stage.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise to the stirred mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 12-15 hours. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Table of Representative Reaction Conditions and Yields (Hypothetical Data for Optimization)
| Entry | Oxidant (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOCl (1.5) | None | Acetonitrile | 0 | 12 | 85 | 90 |
| 2 | NaOCl (2.0) | None | Acetonitrile | 0 | 15 | 90 | 92 |
| 3 | NaOCl (1.5) | TBAB (5) | Acetonitrile/H₂O | 0 | 10 | 88 | 91 |
| 4 | H₂O₂ (2.0) | MnSO₄ (1) | Acetonitrile | 25 | 24 | 75 | 85 |
| 5 | H₂O₂ (2.0) | None | HFIP | 25 | 12 | 80 | 88 |
Visualizations
Technical Support Center: Stability of Fluorinated Epoxy Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fluorinated epoxy monomers during storage. It is intended for researchers, scientists, and drug development professionals who utilize these specialized monomers in their experiments.
Troubleshooting Guide
Issue: My fluorinated epoxy monomer has become cloudy or hazy.
-
Question: What causes cloudiness in my stored fluorinated epoxy monomer?
-
Answer: Cloudiness or haziness is often a sign of crystallization or moisture contamination. Low storage temperatures can induce crystallization, while improper sealing can allow atmospheric moisture to be absorbed, leading to the formation of hydrates or initiation of hydrolysis.[1]
-
-
Question: How can I resolve cloudiness in my monomer?
-
Answer: If crystallization is suspected, gentle warming of the monomer container to around 50-60°C with stirring can redissolve the crystals.[2] A warm water bath is a suitable method.[2] If moisture contamination is the cause, the monomer may be compromised, and it is advisable to perform a quality control check, such as measuring the Epoxide Equivalent Weight (EEW), before use.
-
Issue: The viscosity of my monomer has noticeably increased.
-
Question: Why has my fluorinated epoxy monomer become more viscous during storage?
-
Question: What should I do if the viscosity of my monomer has increased?
-
Answer: A significant increase in viscosity suggests that the monomer has begun to polymerize, which will affect its performance in subsequent reactions. It is recommended to quantify the change by measuring the viscosity and Epoxide Equivalent Weight (EEW). If these values have deviated significantly from the product's specifications, the monomer may no longer be suitable for your application.
-
Issue: The curing process with the stored monomer is inconsistent or fails.
-
Question: My experiments are failing, and I suspect the stored fluorinated epoxy monomer. What could be the problem?
-
Answer: Inconsistent or failed curing is often a direct consequence of monomer degradation. A decrease in the concentration of active epoxy groups due to hydrolysis or polymerization will lead to an incorrect stoichiometric ratio with the curing agent, resulting in incomplete curing.[5][6] Moisture absorption by the monomer can also interfere with the curing reaction.[5]
-
-
Question: How can I verify if the stored monomer is the cause of curing failure?
-
Answer: To confirm if the monomer is the issue, you should first perform a quality control check on the monomer by measuring its Epoxide Equivalent Weight (EEW). A higher than expected EEW indicates a loss of epoxy groups. Additionally, running a small-scale control experiment with a fresh, unopened batch of the monomer can help isolate the problem.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for fluorinated epoxy monomers?
-
Can I refrigerate or freeze fluorinated epoxy monomers for long-term storage?
-
How does exposure to light affect the stability of these monomers?
Degradation and Stability
-
What are the main degradation pathways for fluorinated epoxy monomers during storage?
-
The two primary degradation pathways are hydrolysis and homopolymerization . Hydrolysis is the ring-opening of the epoxide by water, which can be catalyzed by acidic or basic impurities. Homopolymerization is the self-reaction of the epoxy groups to form polyethers, often initiated by heat, light, or contaminants.
-
-
How does the fluorine content affect the stability of the epoxy monomer?
-
The strong electron-withdrawing nature of fluorine atoms can make the carbon atoms of the epoxy ring more electrophilic and potentially more susceptible to nucleophilic attack by water, which could increase the rate of hydrolysis compared to non-fluorinated analogs.[9] However, the carbon-fluorine bond itself is extremely stable.[10]
-
-
What is the typical shelf life of a fluorinated epoxy monomer?
-
The shelf life can vary depending on the specific monomer and the manufacturer, but typically, unopened containers stored under recommended conditions have a shelf life of one to two years.[4][11] Once opened, the shelf life may be shorter due to potential exposure to atmospheric moisture and other contaminants.
-
Quantitative Data on Stability
While specific quantitative stability data for every fluorinated epoxy monomer is proprietary to the manufacturer, the following table summarizes the expected changes in key properties that can be monitored over time to assess stability. The rate of change will be influenced by storage conditions.
| Property | Method of Measurement | Expected Change with Degradation | Influencing Factors |
| Viscosity | Rotational Viscometer | Increase | Higher Temperature, UV Exposure, Contaminants |
| Epoxide Equivalent Weight (EEW) | Titration (e.g., ASTM D1652) | Increase | Moisture, Acidic/Basic Contaminants |
| Molecular Weight Distribution | Gel Permeation Chromatography (GPC) | Broadening of the distribution and appearance of higher molecular weight species | Higher Temperature, UV Exposure, Contaminants |
| Thermal Properties (e.g., onset of polymerization) | Differential Scanning Calorimetry (DSC) | Decrease in the onset temperature of the curing exotherm | Presence of catalytic impurities |
Experimental Protocols
Protocol for Accelerated Aging Study
This protocol is designed to simulate the long-term storage of fluorinated epoxy monomers under various conditions in a shorter timeframe.
-
Sample Preparation:
-
Aliquot the fluorinated epoxy monomer into several small, airtight, opaque containers.
-
Prepare multiple sets of samples for each storage condition to be tested.
-
-
Storage Conditions:
-
Select at least three elevated temperatures for the study (e.g., 40°C, 50°C, 60°C). The temperatures should not be so high as to induce rapid, unrealistic degradation.
-
For each temperature, create two humidity conditions: dry (using desiccants) and humid (using a saturated salt solution to maintain a constant relative humidity).
-
Store a control set of samples at the recommended storage temperature (e.g., 22°C).
-
-
Time Points:
-
Establish a schedule for sample testing (e.g., week 1, 2, 4, 8, 12).
-
-
Analysis:
-
At each time point, retrieve one sample from each storage condition.
-
Allow the samples to equilibrate to room temperature before opening.
-
Perform the following analyses:
-
Visual inspection for color change and clarity.
-
Viscosity measurement.
-
Epoxide Equivalent Weight (EEW) determination.
-
(Optional) GPC analysis to observe changes in molecular weight distribution.
-
(Optional) DSC analysis to check for changes in thermal behavior.
-
-
-
Data Interpretation:
-
Plot the change in viscosity and EEW as a function of time for each condition.
-
Use the Arrhenius equation to extrapolate the expected shelf life at normal storage conditions from the accelerated aging data. The Arrhenius equation states that the rate of a chemical reaction doubles for every 10°C increase in temperature.[12]
-
Protocol for Determination of Epoxide Equivalent Weight (EEW)
This protocol is based on the principles outlined in ASTM D1652.[8]
-
Reagents and Apparatus:
-
0.1 N Hydrobromic acid (HBr) in glacial acetic acid (standardized).
-
Methyl violet indicator solution.
-
Methyl Isobutyl Ketone (MIBK).
-
Glacial acetic acid.
-
Analytical balance, 50 mL Erlenmeyer flasks, 25 mL buret.
-
-
Procedure:
-
Accurately weigh the appropriate amount of the fluorinated epoxy monomer into a 50 mL Erlenmeyer flask. The sample size will depend on the expected EEW.
-
Add 10 mL of MIBK to dissolve the sample.
-
Just before titration, add 10 mL of glacial acetic acid.
-
Add 2-3 drops of methyl violet indicator. The solution will appear violet.
-
Titrate with the standardized 0.1 N HBr in glacial acetic acid solution until the color changes to green. The endpoint is the first appearance of a stable green color.
-
Record the volume of titrant used.
-
Perform a blank titration using the same procedure without the epoxy monomer sample.
-
-
Calculation:
-
EEW ( g/equivalent ) = (Weight of sample in g * 1000) / ((V_sample - V_blank) * N_HBr)
-
Where:
-
V_sample = Volume of HBr solution for the sample (mL)
-
V_blank = Volume of HBr solution for the blank (mL)
-
N_HBr = Normality of the HBr solution
-
-
-
Visualizations
Caption: Troubleshooting flowchart for common stability issues.
Caption: Experimental workflow for an accelerated aging study.
References
- 1. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. westsystem.com [westsystem.com]
- 3. Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. How to detect epoxy resin thixotropic? Q&A | NBCHAO [en1.nbchao.com]
- 7. epotek.com [epotek.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. manuallib.com [manuallib.com]
analytical methods for detecting impurities in heptafluorobutyl oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in heptafluorobutyl oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity analysis of heptafluorobutyl oxirane?
A1: The primary analytical techniques for identifying and quantifying impurities in heptafluorobutyl oxirane are Gas Chromatography (GC), particularly with a mass spectrometry detector (GC-MS), and High-Performance Liquid Chromatography (HPLC). Due to the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural elucidation and quantification of fluorinated impurities.[1]
Q2: What types of impurities are typically expected in heptafluorobutyl oxirane?
A2: Impurities in heptafluorobutyl oxirane can generally be categorized as:
-
Organic Impurities: These include starting materials from the synthesis, by-products, intermediates, and degradation products.[2] Potential impurities could be unreacted 2,2,3,3,4,4,4-heptafluorobutan-1-ol, residual solvents from purification, or isomers.
-
Inorganic Impurities: These may consist of residual catalysts or reagents used during the synthesis process.[2]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed. Common solvents can be identified using NMR spectroscopy by comparing chemical shifts to known values.[3]
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown peak typically involves hyphenated techniques. A common workflow includes:
-
GC-MS Analysis: This will provide the mass-to-charge ratio (m/z) of the impurity, which helps in determining its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing for the determination of the elemental composition.[4]
-
Tandem MS (MS/MS): Involves fragmenting the impurity ion to obtain structural information.[4]
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR can provide detailed structural information to confirm the identity of the impurity.
Q4: My heptafluorobutyl oxirane sample appears to be degrading. What are potential degradation products?
A4: Epoxides like heptafluorobutyl oxirane can be susceptible to ring-opening reactions, especially in the presence of acidic or basic residues, or nucleophiles like water. This can lead to the formation of diols (from reaction with water) or other adducts.
Analytical Methodologies and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for separating and identifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection: 1 µL, split ratio 40:1.
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[4]
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dilute the heptafluorobutyl oxirane sample in a suitable solvent like ethyl acetate or hexane.
High-Performance Liquid Chromatography (HPLC) for Less Volatile Impurities
HPLC is suitable for impurities that are less volatile or thermally labile. Given the fluorinated and polar nature of the analyte and potential impurities, specialized column chemistries can be beneficial.
Experimental Protocol:
-
Instrument: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column:
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 95% A, 5% B.
-
Linear gradient to 5% A, 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or ELSD.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Quantitative Data Summary
The following table presents representative performance data for the analysis of impurities in fluorinated compounds, which can be used as a benchmark for method validation.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ppm | 0.1 - 0.5 ppm[7] |
| Limit of Quantitation (LOQ) | 0.3 - 3 ppm | 0.3 - 1.5 ppm |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery | 90 - 110% | 95 - 105%[7] |
| Precision (%RSD) | < 10% | < 5% |
Note: These values are illustrative and should be determined experimentally for specific impurities and matrices.
Troubleshooting Guides
GC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the inlet liner or column. - Column contamination. | - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Bake out the column at the maximum isothermal temperature. |
| Ghost Peaks | - Carryover from previous injection. - Septum bleed. - Contaminated carrier gas. | - Run a solvent blank after a concentrated sample. - Use a high-quality, low-bleed septum. - Ensure high-purity carrier gas and install traps. |
| Poor Sensitivity | - Leak in the injection port or column fittings. - Contaminated ion source (MS). | - Perform a leak check. - Clean the MS ion source. |
| Retention Time Shifts | - Fluctuations in oven temperature or carrier gas flow rate. | - Verify oven temperature calibration. - Check for leaks and confirm flow rate with a flow meter. |
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Column degradation. - High dead volume in connections. | - Replace the column. - Check and tighten all fittings. |
| Split Peaks | - Clogged frit or partially blocked column. - Sample solvent incompatible with mobile phase. | - Back-flush the column (if permissible). - Dissolve the sample in the initial mobile phase. |
| Baseline Drift | - Column not equilibrated. - Mobile phase composition changing. | - Allow sufficient time for column equilibration. - Ensure mobile phase is well-mixed and degassed. |
| No Peaks | - Detector issue (e.g., lamp off). - No sample injected. | - Check detector status. - Verify autosampler operation and sample vial. |
Visualized Workflows
References
- 1. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane: A 2D NMR Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. The presented experimental data, while hypothetical, is based on established principles of NMR spectroscopy for fluorinated compounds and serves to illustrate the power of these techniques.
Performance Comparison: 2D NMR vs. Alternative Methods
The structural elucidation of this compound is most effectively achieved through a combination of spectroscopic techniques. While mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, and infrared (IR) spectroscopy identifies functional groups, 2D NMR spectroscopy offers a detailed map of the molecular connectivity.
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (H-H, C-H, long-range C-H) | Unambiguous structure determination, stereochemical insights | Lower sensitivity, requires more sample, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, small sample requirement | Isomers can be difficult to distinguish, does not provide connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O-C of the oxirane) | Fast, simple, provides functional group information | Provides limited information on the carbon skeleton, not suitable for complete structure elucidation alone |
Hypothetical 2D NMR Data for this compound
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data, including key 2D NMR correlations (COSY, HSQC, HMBC), for the target molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data and HSQC/HMBC Correlations
| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | HSQC Correlation | Key HMBC Correlations |
| 1 | 3.10 | ddd | 4.0, 2.5, 1.5 | 52.5 | C1-H1 | C2, C3 |
| 2a | 2.85 | dd | 5.5, 4.0 | 47.0 | C2-H2a | C1, C3 |
| 2b | 2.60 | dd | 5.5, 2.5 | 47.0 | C2-H2b | C1, C3 |
| 3 | - | - | - | 118.0 (t) | - | C1, C2, C4, C5 |
| 4 | - | - | - | 110.0 (t) | - | C3, C5, C6 |
| 5 | - | - | - | 115.0 (t) | - | C3, C4, C6 |
| 6 | - | - | - | 125.0 (qt) | - | C4, C5 |
Table 2: Hypothetical ¹H-¹H COSY Correlations
| Proton | Correlates with |
| H1 | H2a, H2b |
| H2a | H1, H2b |
| H2b | H1, H2a |
Table 3: Hypothetical ¹⁹F NMR Data
| Position | δ ¹⁹F (ppm) | Multiplicity |
| CF₂ (at C4) | -125.0 | m |
| CF₂ (at C5) | -130.0 | m |
| CF₃ (at C6) | -81.0 | t |
Experimental Protocols
1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
2. NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is used.
-
¹³C NMR: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) is performed.
-
¹⁹F NMR: A proton-decoupled experiment is performed.
-
COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is used to identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is used to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to identify two- and three-bond ¹H-¹³C correlations.
Data Analysis and Visualization
The following diagrams illustrate the workflow for 2D NMR data analysis and a comparison of its utility against other methods.
Caption: Workflow for 2D NMR data analysis.
Caption: Strengths and weaknesses of validation methods.
A Comparative Analysis of Fluorinated and Non-Fluorinated Epoxy Resins
In the ever-evolving landscape of advanced materials, the strategic incorporation of fluorine into polymer structures has given rise to a new class of epoxy resins with enhanced performance characteristics. This guide provides a comprehensive comparison of fluorinated and non-fluorinated epoxy resins, offering researchers, scientists, and drug development professionals a detailed examination of their respective properties, supported by experimental data. The inclusion of fluorine atoms imparts unique attributes to the epoxy network, leading to significant improvements in dielectric performance, moisture resistance, and thermal stability, making them highly desirable for applications in electronics, aerospace, and other demanding fields.[1][2][3]
Performance Metrics: A Quantitative Comparison
The introduction of fluorine into the molecular structure of epoxy resins results in a marked improvement in several key performance indicators. Fluorinated epoxy resins consistently demonstrate lower dielectric constants and dissipation factors, a critical advantage for high-frequency electronic applications.[1][2][4] Furthermore, the hydrophobic nature of the carbon-fluorine bond leads to significantly reduced moisture absorption, enhancing the material's durability in humid environments.[1][2][4] While maintaining good thermal stability and mechanical properties comparable to their non-fluorinated counterparts, the fluorinated variants offer a superior balance of properties for specialized applications.[1][2]
| Property | Fluorinated Epoxy Resin (BGTF) | Non-Fluorinated Epoxy Resin (BADGE) |
| Dielectric Constant | < 3.3[1][2] | > 3.3 |
| Dissipation Factor | < 2.8 x 10⁻³[1][2] | > 2.8 x 10⁻³ |
| Water Absorption | Low[1][2][4] | Higher than fluorinated counterparts |
| Glass Transition Temperature (Tg) | 170–175 °C[1][2] | Varies depending on curing agent |
| Thermal Decomposition Temperature (Td 5%) | 370–382 °C[1][2] | Varies depending on curing agent |
| Flexural Strength (MPa) | 95.55 - 152.36[4] | Comparable to fluorinated resins |
| Flexural Modulus (GPa) | 1.71 - 2.65[4] | Comparable to fluorinated resins |
Table 1: Comparative Properties of a Novel Fluorinated Epoxy Resin (BGTF) and a Commercial Non-Fluorinated Epoxy Resin (BADGE). Data is synthesized from studies comparing 1,1-bis(4-glycidylesterphenyl)-1-(30-trifluoromethylphenyl)-2,2,2-trifluoroethane (BGTF) with Bisphenol A diglycidyl ether (BADGE).[1][2] The mechanical properties for fluorinated resins are from a study on a series of epoxy resins with trifluoromethyl groups.[4]
Experimental Protocols
The characterization of epoxy resins involves a suite of standardized experimental techniques to quantify their thermal, mechanical, dielectric, and physical properties.
Thermal Analysis
Differential Scanning Calorimetry (DSC): This technique is employed to determine the glass transition temperature (Tg) and curing behavior of the epoxy resins.
-
Methodology: A small sample (typically 10 mg) of the uncured or cured resin is placed in an aluminum pan.[5] The sample is then heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).[5][6][7] The heat flow to the sample is monitored and compared to a reference. The Tg is identified as a step change in the heat flow curve.[8] For curing studies, the exothermic peak of the curing reaction is analyzed to determine the onset and peak curing temperatures.[4]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cured epoxy resins, specifically the decomposition temperature.
-
Methodology: A small sample of the cured resin is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7][9] The weight of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or Td5) is reported as the decomposition temperature.[1][2]
Dielectric Analysis
Dielectric Spectroscopy: This method measures the dielectric constant and dissipation factor of the cured epoxy resins over a range of frequencies.
-
Methodology: A sample of the cured resin is placed between two electrodes to form a capacitor. An alternating voltage is applied across the sample, and the resulting current and phase shift are measured. These measurements are used to calculate the complex permittivity, from which the dielectric constant (real part) and dissipation factor (imaginary part) are determined.[10] Measurements are typically performed at various frequencies (e.g., 1 MHz) and temperatures.[4][11]
Moisture Absorption
Gravimetric Analysis: This is the most common method for determining the water absorption of cured epoxy resins.
-
Methodology: Pre-weighed, dried samples of the cured resin are immersed in distilled water at a specific temperature (e.g., room temperature or an elevated temperature).[12][13] At regular intervals, the samples are removed, wiped dry, and weighed. The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight. The process is continued until the weight of the sample becomes constant, indicating saturation.[14]
Chemical Resistance
Immersion Testing: This method assesses the resistance of the cured epoxy resin to various chemicals.
-
Methodology: Pre-weighed samples of the cured resin are fully immersed in different chemical reagents (e.g., acids, bases, solvents) at a specified temperature for a set period (e.g., 24 hours).[15] After immersion, the samples are removed, cleaned, and reweighed to determine the percentage weight change. Visual inspection for any signs of degradation, such as swelling, cracking, or discoloration, is also performed.[15]
Mechanical Properties
Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the cured epoxy resins, including the storage modulus and glass transition temperature.
-
Methodology: A rectangular sample of the cured resin is subjected to a sinusoidal stress or strain.[6][9] The resulting strain or stress and the phase lag between them are measured as a function of temperature. The storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) are calculated. The peak of the tan delta curve (loss modulus/storage modulus) is often used to determine the glass transition temperature.[6]
Flexural Testing: This test determines the flexural strength and modulus of the cured epoxy resin.
-
Methodology: A rectangular bar of the cured resin is placed on two supports and a load is applied to the center of the bar until it fractures. The load and deflection are recorded. The flexural strength is the maximum stress the material can withstand before yielding, and the flexural modulus is a measure of its stiffness.
Visualizing the Process and Impact
To better understand the experimental workflow and the fundamental impact of fluorination, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of epoxy resins.
Caption: Impact of fluorine incorporation on the properties of epoxy resins.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2.3. Thermal Characterization [bio-protocol.org]
- 6. govinfo.gov [govinfo.gov]
- 7. mdpi.com [mdpi.com]
- 8. tainstruments.com [tainstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Terahertz-Based Method for Accurate Characterization of Early Water Absorption Properties of Epoxy Resins and Rapid Detection of Water Absorption [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characteristics of water absorption in amine-cured epoxy networks: a molecular simulation and experimental study - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. newenglandlab.com [newenglandlab.com]
A Comparative Guide to Alternative Monomers for Hydrophobic Polymer Surfaces
For Researchers, Scientists, and Drug Development Professionals
The development of hydrophobic polymer surfaces is critical for a wide range of applications, from biomedical devices and drug delivery systems to anti-fouling coatings and microfluidics. The choice of monomer is a key determinant of the final surface properties, including its water repellency, biocompatibility, and stability. This guide provides an objective comparison of three promising classes of alternative monomers for creating hydrophobic polymer surfaces: fluorinated acrylates, siloxane-based monomers, and long-chain alkyl acrylates. The information presented is supported by experimental data from various scientific sources to aid in the selection of the most suitable monomer for your specific research and development needs.
Performance Comparison of Hydrophobic Monomers
The selection of a monomer for creating hydrophobic surfaces is often guided by the desired water contact angle, surface energy, and the specific application's biocompatibility requirements. The following tables summarize quantitative data for polymers synthesized from fluorinated acrylates, siloxane-based monomers, and long-chain alkyl acrylates.
Table 1: Comparative Water Contact Angles of Polymers from Different Monomer Classes
| Monomer Class | Example Polymer | Water Contact Angle (°) | Reference |
| Fluorinated Acrylates | Poly(hexafluorobutyl acrylate) | ~115° | [1] |
| Poly(dodecafluoroheptyl methacrylate) | >110° | [2][3] | |
| Fluorinated Polyimide | Increased with curing temperature | [4] | |
| Siloxane-Based | Polydimethylsiloxane (PDMS) | ~108-118° | [5] |
| Siloxane-based hybrid coatings | >100° | [6] | |
| Siloxane-starch-based coating | >100° | [7] | |
| Long-Chain Alkyl Acrylates | Poly(dodecyl acrylate) | - | |
| Poly(alkyl methacrylate)s (C7 and above) | >90° | [8] |
Note: Water contact angles can vary significantly based on surface roughness, purity, and the specific polymerization and coating methods used.
Table 2: Surface Free Energy of Polymers from Different Monomer Classes
| Monomer Class | Example Polymer/Coating | Surface Free Energy (mN/m) | Reference |
| Fluorinated Acrylates | Fluorinated acrylate copolymer | 28.4 | [6] |
| Fluorinated polyimide | - | - | |
| Siloxane-Based | Siloxane-based latex | Lower than fluorine-based | [6] |
| Siloxane resins | <30 | [9] | |
| Long-Chain Alkyl Acrylates | Polyurethane with long-chain polyester | <40 | [10] |
Experimental Protocols
Reproducible and accurate characterization of hydrophobic surfaces is paramount. Below are detailed methodologies for key experiments cited in this guide.
Static Water Contact Angle Measurement (Sessile Drop Method)
This method quantifies the hydrophobicity of a surface by measuring the angle a water droplet forms with the surface.
-
Sample Preparation: Polymer films are cut into uniform sizes (e.g., 1.0 cm x 1.0 cm) and placed on a clean, flat substrate like a glass slide. Ensure the surface is free of contaminants by cleaning with an appropriate solvent (e.g., isopropanol) and drying in a dust-free environment.[11][12] For some polymers, drying at a controlled temperature (e.g., 37 °C) is recommended.
-
Droplet Deposition: A high-purity deionized water droplet of a specific volume (e.g., 5-8 µL) is gently dispensed onto the polymer surface using a precision syringe.[11] The needle should be positioned close to the surface to minimize the impact velocity.
-
Image Capture and Analysis: An image of the droplet on the surface is captured using a goniometer equipped with a high-resolution camera. The system software then analyzes the droplet shape and calculates the contact angle at the three-phase (solid-liquid-air) interface.[5]
-
Data Collection: Measurements are repeated at multiple locations on the sample surface to ensure statistical relevance and account for any surface heterogeneity. The average contact angle is then reported.
Atomic Force Microscopy (AFM) for Surface Roughness Analysis
AFM is a high-resolution imaging technique used to quantify the surface topography and roughness at the nanoscale, which significantly influences hydrophobicity.
-
Sample Preparation: The polymer sample is securely mounted on an AFM sample holder. The surface must be clean and free of any loose debris.
-
Imaging Mode Selection: Tapping mode is commonly used for polymer surfaces to minimize sample damage. In this mode, the AFM tip oscillates at its resonance frequency and intermittently "taps" the surface.
-
Image Acquisition: The AFM tip scans across a defined area of the polymer surface. The feedback loop maintains a constant oscillation amplitude by adjusting the tip-sample distance, generating a topographical map of the surface.
-
Data Analysis: The acquired topographical data is processed using specialized software to calculate surface roughness parameters, such as the root mean square (RMS) roughness.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the polymer surface.
-
Sample Preparation: A representative sample of the polymer coating is placed in the XPS instrument's ultra-high vacuum chamber. The surface must be clean to avoid the detection of adventitious contaminants.[12]
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.[12]
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer. The binding energy of the electrons is then calculated, which is characteristic of each element and its chemical environment.
-
Spectral Analysis: The resulting XPS spectrum shows peaks corresponding to the elements present on the surface. High-resolution scans of individual elemental peaks can provide information about the chemical bonding states. For example, the C1s and F1s peaks are analyzed for fluorinated polymers.
Key Relationships and Workflows
Understanding the interplay between monomer chemistry, surface properties, and biological response is crucial for designing effective biomaterials.
Caption: Logical flow from monomer selection to the resulting biological response.
The choice of monomer directly influences the resulting surface properties such as hydrophobicity, surface energy, and roughness. These physical characteristics, in turn, govern the initial biological event at the material interface: protein adsorption. The quantity and conformation of adsorbed proteins subsequently mediate cellular adhesion and the overall biocompatibility of the material.
Caption: A typical experimental workflow for evaluating hydrophobic polymer surfaces.
This workflow outlines the key stages in the development and assessment of hydrophobic polymer surfaces. It begins with the synthesis of the polymer from the chosen monomer and its application as a coating. The physical and chemical properties of the surface are then thoroughly characterized using techniques like contact angle goniometry, AFM, and XPS. Finally, the biological performance is evaluated through protein adsorption and cell culture assays to determine its suitability for biomedical applications.
Discussion and Conclusion
Fluorinated acrylates are well-known for producing surfaces with very low surface energy and high water contact angles, often leading to superhydrophobicity. The strong carbon-fluorine bond also imparts excellent chemical and thermal stability. However, concerns have been raised about the potential environmental persistence and bioaccumulation of certain long-chain fluorinated compounds.
Siloxane-based monomers , particularly those that form polydimethylsiloxane (PDMS) and related polymers, offer a viable fluorine-free alternative. These materials exhibit good hydrophobicity, flexibility, and are generally considered biocompatible.[5][7] The versatility of siloxane chemistry allows for the synthesis of a wide range of copolymers with tunable properties.[6]
Long-chain alkyl acrylates provide another fluorine-free route to hydrophobic surfaces. The hydrophobicity is derived from the non-polar alkyl chains. The length of the alkyl chain can be varied to fine-tune the surface properties.[8] These monomers are often cost-effective and can be copolymerized with other acrylic monomers to achieve a balance of properties.
References
- 1. Protein adsorption on polymer surfaces: calculation of adsorption energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Comparative Study of Electrospun Polydimethylsiloxane Fibers as a Substitute for Fluorine-Based Polymeric Coatings for Hydrophobic and Icephobic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pcimag.com [pcimag.com]
A Comparative Guide to Cationic and Anionic Polymerization of Heptafluorobutyl Oxirane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated polymers is of significant interest in materials science and drug development due to their unique properties, including chemical inertness, thermal stability, and low surface energy. Heptafluorobutyl oxirane, a fluorinated epoxide monomer, can be polymerized via both cationic and anionic ring-opening polymerization to yield poly(heptafluorobutyl oxirane). The choice of polymerization method profoundly influences the polymer's properties, such as molecular weight, molecular weight distribution (polydispersity), and stereochemistry. This guide provides an objective comparison of cationic and anionic polymerization of heptafluorobutyl oxirane, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal synthetic strategy for their specific applications.
Comparison of Polymerization Mechanisms
Cationic and anionic ring-opening polymerizations of epoxides proceed through different reactive intermediates, leading to distinct reaction kinetics and polymer characteristics.
Cationic Polymerization is initiated by electrophilic species, such as protons or Lewis acids, which activate the oxygen atom of the oxirane ring. This is followed by nucleophilic attack of a monomer molecule on the activated complex, propagating the polymer chain. The propagating species is a tertiary oxonium ion. Due to the high reactivity of the carbocationic intermediates, cationic polymerization can be prone to side reactions like chain transfer and termination, which can broaden the molecular weight distribution.
Anionic Polymerization , conversely, is initiated by nucleophiles, such as alkoxides or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. Anionic polymerization, when carried out under controlled conditions, can proceed as a living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).
The electron-withdrawing nature of the heptafluorobutyl group presents a challenge in the polymerization of heptafluorobutyl oxirane. This substituent can decrease the nucleophilicity of the oxygen atom, making cationic initiation more difficult, and can also influence the regioselectivity of the ring-opening in both cationic and anionic polymerizations.[1]
Quantitative Data Summary
| Parameter | Cationic Polymerization | Anionic Polymerization |
| Initiator/Catalyst | Lewis Acids (e.g., BF₃·OEt₂), Protic Acids | Alkoxides (e.g., potassium tert-butoxide), Organometallic compounds (e.g., n-butyllithium) |
| Typical Reaction Temperature | 0 to 50 °C | 25 to 80 °C |
| Reaction Time | Generally faster, minutes to hours | Can be slower, hours to days |
| Monomer Conversion | Can be high, but may be limited by side reactions | Can achieve high to quantitative conversion |
| Number-Average Molecular Weight (Mn) | Control can be challenging, often lower Mn | Good control, predictable by monomer/initiator ratio |
| Weight-Average Molecular Weight (Mw) | Often higher than Mn due to broader distribution | Close to Mn in living systems |
| Polydispersity Index (PDI = Mw/Mn) | Generally broader (PDI > 1.5) | Can be narrow (PDI < 1.2) |
Experimental Protocols
Detailed experimental protocols for the polymerization of heptafluorobutyl oxirane are scarce. The following are representative procedures adapted from the polymerization of other fluorinated epoxides.[1] Researchers should optimize these conditions for their specific monomer and desired polymer characteristics.
Cationic Ring-Opening Polymerization of Heptafluorobutyl Oxirane (Representative Protocol)
Materials:
-
Heptafluorobutyl oxirane (monomer), freshly distilled.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), freshly distilled.
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent).
-
Methanol (terminating agent).
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a stream of dry argon.
-
Heptafluorobutyl oxirane is dissolved in anhydrous dichloromethane in a Schlenk flask equipped with a magnetic stirrer.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C) in an ice bath.
-
A solution of BF₃·OEt₂ in anhydrous dichloromethane is added dropwise to the monomer solution via a syringe under an argon atmosphere.
-
The reaction mixture is stirred at the specified temperature for a predetermined time (e.g., 2-24 hours).
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Anionic Ring-Opening Polymerization of Heptafluorobutyl Oxirane (Representative Protocol)
Materials:
-
Heptafluorobutyl oxirane (monomer), freshly distilled and dried over a suitable drying agent (e.g., CaH₂).
-
Potassium tert-butoxide (initiator).
-
Anhydrous tetrahydrofuran (THF) (solvent).
-
Acidified methanol (terminating agent).
Procedure:
-
All manipulations are carried out under a high-vacuum line or in a glovebox to exclude moisture and air.
-
Heptafluorobutyl oxirane and anhydrous THF are placed in a reaction vessel equipped with a magnetic stirrer.
-
The initiator, potassium tert-butoxide, is added to the monomer solution at the desired reaction temperature (e.g., 25 °C).
-
The reaction is allowed to proceed with stirring for the desired duration (e.g., 24-72 hours).
-
The polymerization is terminated by the addition of a few drops of acidified methanol.
-
The polymer is isolated by precipitation in a suitable non-solvent (e.g., water or methanol).
-
The polymer is collected, washed, and dried under vacuum.
-
Characterization of the polymer is performed using GPC and NMR.
Logical Relationship of Polymerization Mechanisms
The following diagram illustrates the key steps and differences between the cationic and anionic polymerization of heptafluorobutyl oxirane.
Caption: Comparison of Cationic and Anionic Polymerization Pathways.
Experimental Workflow
The general workflow for synthesizing and characterizing poly(heptafluorobutyl oxirane) is outlined below.
Caption: General Experimental Workflow for Polymer Synthesis and Characterization.
Conclusion
The choice between cationic and anionic polymerization for heptafluorobutyl oxirane depends critically on the desired properties of the final polymer. For applications requiring well-defined polymers with controlled molecular weights and narrow molecular weight distributions, such as in drug delivery systems or advanced materials, living anionic polymerization is the superior method. However, cationic polymerization may be a viable option if rapid polymerization is desired and precise control over the polymer architecture is less critical. The electron-withdrawing heptafluorobutyl group poses challenges for both methods, and careful optimization of reaction conditions, including initiator selection, temperature, and solvent, is crucial for successful polymerization. Further research is needed to provide a more comprehensive, direct comparison of the two methods for this specific monomer.
References
Spectroscopic Analysis: A Comparative Guide to Confirming Heptafluorobutyl Oxirane Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques to confirm the ring-opening of heptafluorobutyl oxirane. Detailed experimental protocols, data interpretation, and a comparison of alternative methods are presented to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Introduction
Heptafluorobutyl oxirane is a fluorinated epoxide of significant interest in the synthesis of fluorinated pharmaceuticals and advanced materials. Confirmation of its ring-opening is crucial for reaction monitoring, product characterization, and quality control. Spectroscopic methods offer powerful tools for elucidating the structural changes that occur during the conversion of the oxirane ring to its ring-opened form. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Spectroscopic Confirmation of Ring-Opening: A Comparative Analysis
The ring-opening of heptafluorobutyl oxirane with a generic nucleophile (Nu-H) results in the formation of a new hydroxyl group and the incorporation of the nucleophile. The choice of spectroscopic method for confirming this transformation depends on the specific information required, such as qualitative confirmation, structural elucidation, or quantitative analysis.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic confirmation of heptafluorobutyl oxirane ring-opening.
Data Presentation: Spectroscopic Signatures of Ring-Opening
The following tables summarize the expected changes in spectroscopic data upon the ring-opening of heptafluorobutyl oxirane.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectroscopic Parameter | Heptafluorobutyl Oxirane (Starting Material) | Ring-Opened Product (General) | Significance for Confirmation |
| ¹H NMR | Signals for oxirane ring protons (typically 2.5-3.5 ppm). | Disappearance of oxirane proton signals. Appearance of a new broad signal for the hydroxyl proton (OH) and signals for protons adjacent to the newly formed C-O and C-Nu bonds. | Clear indication of the disappearance of the starting material and formation of the product. |
| ¹³C NMR | Signals for oxirane ring carbons (typically 40-60 ppm). | Disappearance of oxirane carbon signals. Appearance of new signals for carbons bonded to the hydroxyl group and the nucleophile. | Confirms the change in the carbon skeleton and the opening of the three-membered ring. |
| ¹⁹F NMR | Characteristic signals for the heptafluorobutyl group attached to the oxirane. | Shift in the chemical shifts of the fluorine nuclei closest to the reaction center due to the change in the electronic environment upon ring-opening. | Highly sensitive to changes in the electronic environment, providing strong evidence of the reaction at the epoxide. |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | Heptafluorobutyl Oxirane (Starting Material) | Ring-Opened Product (General) | Significance for Confirmation |
| Epoxy Ring Vibrations | Characteristic peaks for the epoxy ring (e.g., C-O-C asymmetric stretch around 800-950 cm⁻¹ and symmetric stretch around 1250 cm⁻¹).[1] | Disappearance of the characteristic epoxy ring peaks. | Direct evidence of the consumption of the oxirane ring. |
| O-H Stretch | Absent. | Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹. | Unambiguous confirmation of the formation of a hydroxyl group. |
| C-F Stretch | Strong absorptions in the 1100-1300 cm⁻¹ region. | These peaks will remain but may show slight shifts. | Confirms the presence of the fluorinated chain in the product. |
Table 3: Mass Spectrometry (MS)
| Analysis Type | Heptafluorobutyl Oxirane (Starting Material) | Ring-Opened Product (General) | Significance for Confirmation |
| Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of heptafluorobutyl oxirane. | Corresponds to the molecular weight of the ring-opened product (M of starting material + M of nucleophile). | Confirms the addition of the nucleophile to the epoxide. |
| Fragmentation Pattern | Characteristic fragmentation of the oxirane ring and the fluoroalkyl chain. | Different fragmentation pattern reflecting the new structure, often showing loss of water from the molecular ion. | Provides structural information about the ring-opened product. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Key parameters to observe are the disappearance of the epoxide protons and the appearance of the hydroxyl proton and other new signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Note the disappearance of the epoxide carbon signals and the appearance of new signals in the alcohol and ether/amine region.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for fluorinated compounds. Compare the chemical shifts of the fluorine signals before and after the reaction to detect changes in the electronic environment.[2][3]
-
2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be used to definitively assign the structure of the ring-opened product, especially in cases of regio- or stereoisomers.[4][5] For complex fluorinated molecules, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can be particularly insightful.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the disappearance of the characteristic epoxide ring vibrations and the appearance of a broad O-H stretching band.[1]
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides information on the purity of the sample. For non-volatile or thermally sensitive compounds, Electrospray Ionization (ESI-MS) or other soft ionization techniques are preferred.
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak.
-
Data Analysis: Compare the molecular weight of the product with the expected value. Analyze the fragmentation pattern to gain further structural confirmation.
Alternative Methods
While NMR, FT-IR, and MS are the primary methods, other techniques can provide complementary information:
-
Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC can be used to monitor the disappearance of the starting material and the appearance of the product, providing quantitative information about the reaction progress.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination, including stereochemistry.
Logical Relationship of Spectroscopic Evidence
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. biophysics.org [biophysics.org]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Surface Hydrophobicity: A Comparison of Contact Angle Measurement Techniques
For researchers, scientists, and drug development professionals, accurately characterizing the hydrophobicity of a material's surface is paramount. This property governs a wide range of phenomena, from biocompatibility and drug delivery to anti-fouling and microfluidics. Contact angle measurement stands as a cornerstone technique for this purpose, offering a direct and quantitative assessment of wettability. This guide provides a comprehensive comparison of contact angle goniometry with other prevalent methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Understanding Surface Hydrophobicity and Contact Angle
The hydrophobicity of a surface is its ability to repel water. This is quantified by measuring the contact angle of a water droplet on the surface. A contact angle (θ) is the angle at which the liquid-vapor interface meets the solid surface. The general classification is as follows:
-
Hydrophilic: θ < 90°
-
Hydrophobic: θ > 90°
-
Superhydrophobic: θ > 150°
A higher contact angle indicates lower wettability and thus, greater hydrophobicity.
Comparative Analysis of Surface Hydrophobicity Measurement Techniques
While contact angle goniometry is a widely used and accessible method, a comprehensive understanding of its performance in relation to other techniques is crucial for robust scientific inquiry. This section compares contact angle goniometry with the Wilhelmy plate method, Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).
Quantitative Data Comparison
The following table summarizes the key quantitative parameters and typical data obtained from each technique.
| Technique | Parameter Measured | Typical Data Range/Unit | Advantages | Disadvantages |
| Contact Angle Goniometry (Sessile Drop) | Static and Dynamic Contact Angle (Advancing and Receding) | 0° - 180° | Relatively simple, direct measurement of wettability, versatile for various surfaces. | Operator dependent, sensitive to surface heterogeneity and roughness, may not be suitable for highly absorbent or irregular surfaces.[1] |
| Contact Angle Goniometry (Captive Bubble) | Contact Angle | 0° - 180° | More suitable for soft, porous, or hydrated surfaces like hydrogels and biological tissues as it avoids sample dehydration.[1] | Can be more complex to set up than the sessile drop method.[2] |
| Wilhelmy Plate Method | Advancing and Receding Contact Angle, Surface Tension | Force (mN), Angle (°) | Highly accurate and reproducible, provides an average contact angle over a larger area, operator independent.[3] | Requires samples with uniform geometry (plates or rods), not suitable for small or irregularly shaped samples.[4] |
| Atomic Force Microscopy (AFM) | Surface Topography, Adhesion Forces | Height (nm), Force (nN) | High-resolution imaging of surface roughness, can probe hydrophobicity at the nanoscale.[5][6] | Indirect measurement of hydrophobicity, requires specialized equipment and expertise, can be time-consuming. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition, Chemical State | Atomic Concentration (%) | Provides detailed information about the surface chemistry, can identify hydrophobic functional groups.[7][8] | Indirectly assesses hydrophobicity, requires high vacuum and specialized equipment, provides information only from the top few nanometers of the surface.[9] |
A comparative study on reverse osmosis (RO) membranes highlighted the differences between sessile drop and captive bubble methods. The captive bubble method provided more consistent and reproducible contact angle measurements (around 40°) across different RO membranes, whereas the sessile drop method yielded fluctuating values (18.3° to 71.2°), suggesting its sensitivity to the specific membrane and its preparation.[1]
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and comparable data.
Contact Angle Goniometry (Sessile Drop Method)
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Place the sample on the goniometer stage.
-
Droplet Dispensing: Use a high-precision syringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the sample surface.
-
Image Capture: A camera captures a high-resolution image of the droplet profile on the surface.
-
Contact Angle Measurement: Software analyzes the droplet image to determine the baseline at the solid-liquid interface and fits a mathematical model to the droplet shape to calculate the contact angle.
-
Dynamic Measurements (Advancing and Receding Angles):
-
Advancing Angle: Slowly add liquid to the droplet, causing the contact line to advance. The maximum angle achieved before the contact line moves is the advancing contact angle.
-
Receding Angle: Slowly withdraw liquid from the droplet, causing the contact line to recede. The minimum angle observed before the contact line moves is the receding contact angle.
-
-
Data Analysis: The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.
Wilhelmy Plate Method
-
Sample Preparation: The sample must be a thin plate or rod with a uniform perimeter. Clean the sample thoroughly.
-
Apparatus Setup: Suspend the sample from a sensitive microbalance. Position a vessel containing the test liquid (e.g., deionized water) below the sample.
-
Measurement:
-
Slowly lower the sample until it just touches the surface of the liquid.
-
The liquid will wet the sample, and the force exerted on the balance will change due to surface tension.
-
Immerse the sample to a specific depth and then withdraw it at a constant speed.
-
-
Data Acquisition: The force is continuously measured during the immersion and emersion cycle.
-
Calculation: The advancing contact angle is calculated from the force measured during immersion, and the receding contact angle is calculated from the force measured during emersion, using the Wilhelmy equation:
-
F = γpcos(θ) - ρgAd
-
Where F is the measured force, γ is the surface tension of the liquid, p is the perimeter of the plate, θ is the contact angle, ρ is the density of the liquid, g is the acceleration due to gravity, A is the cross-sectional area of the plate, and d is the immersion depth.
-
Visualizing the Process and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying principles.
Caption: Workflow for Contact Angle Measurement using the Sessile Drop Method.
Caption: Relationship between Surface Properties, Contact Angle, and Hydrophobicity.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. cdn.dataphysics-instruments.com [cdn.dataphysics-instruments.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of contact angle techniques | Contact Lens Update [contactlensupdate.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]
- 7. researchgate.net [researchgate.net]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. azooptics.com [azooptics.com]
A Comparative Guide to the Thermal Stability of Fluorinated Polyethers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into polymer structures is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. This guide provides a comparative thermal analysis of fluorinated polyethers, with a focus on understanding the impact of fluorination on their performance. Due to the limited availability of specific thermal analysis data for poly(heptafluorobutyl oxirane), this guide leverages data from structurally similar fluorinated and non-fluorinated polyethers to provide a comprehensive overview.
Executive Summary
Fluorination significantly enhances the thermal stability of polyethers. This is evident when comparing the thermal decomposition and glass transition temperatures of fluorinated polyethers with their non-fluorinated analogs like poly(epichlorohydrin) (PECH) and poly(propylene oxide) (PPO). The strong carbon-fluorine bond and the electron-withdrawing nature of fluoroalkyl groups contribute to a more stable polymer backbone, making fluorinated polyethers suitable for applications requiring high-temperature resistance.
Quantitative Thermal Analysis: A Comparative Overview
The following table summarizes the key thermal properties obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a selection of relevant polymers.
| Polymer | Type | Onset Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) | Key Observations |
| Hypothetical Poly(heptafluorobutyl oxirane) | Fluorinated Polyether | Expected to be > 350 | - | High thermal stability anticipated due to the long fluorinated side chain. |
| Poly(epichlorohydrin) (PECH) | Non-Fluorinated Polyether | ~320[1] | -32[1] | Serves as a baseline non-fluorinated polyether with an oxirane backbone. |
| Poly(propylene oxide) (PPO) | Non-Fluorinated Polyether | >350 (in N2)[2] | - | Exhibits good thermal stability for a non-fluorinated polyether.[2] |
| Fluorinated Poly(aryl thioether) | Fluorinated Polyether | 333 (2% weight loss)[3] | - | Demonstrates high thermal stability imparted by fluorination on an aromatic backbone.[3] |
| Poly[methyl(trifluoropropyl)siloxane] | Fluorinated Polysiloxane | - | - | While having a different backbone, it represents a polymer with fluorinated alkyl side chains, which generally show high thermal stability. |
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques. While specific experimental parameters may vary between studies, the general methodologies are outlined below.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a polymer.
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.
-
Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance and a furnace.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a weight loss versus temperature curve. The onset of decomposition is typically determined as the temperature at which a specific percentage of weight loss (e.g., 2% or 5%) occurs.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg).
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and a reference pan.
-
Experimental Conditions: The sample and reference are subjected to a controlled temperature program, which usually involves heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC curve.
Workflow for Comparative Thermal Analysis
The following diagram illustrates a typical workflow for the comparative thermal analysis of polymers.
Caption: Experimental workflow for comparative thermal analysis.
Discussion and Conclusion
The available data, although not specific to poly(heptafluorobutyl oxirane), strongly suggests that fluorination imparts superior thermal stability to polyethers. The decomposition temperature of poly(epichlorohydrin) is around 320°C[1], whereas fluorinated poly(aryl thioethers) show initial weight loss at temperatures exceeding 330°C[3]. Poly(propylene oxide) also exhibits good thermal stability, with decomposition above 350°C in an inert atmosphere[2]. It is reasonable to infer that a polyether with a highly fluorinated side chain like the heptafluorobutyl group would exhibit even greater thermal stability.
The glass transition temperature is influenced by factors such as chain flexibility and intermolecular forces. The introduction of bulky, rigid fluorinated groups can sometimes increase the Tg. For instance, a copolymer of epichlorohydrin with a longer alkyl side chain (1,2-epoxyhexane) showed a decrease in Tg to -46°C from -32°C for the homopolymer, indicating increased chain flexibility.[1] The effect of a heptafluorobutyl side chain on the Tg of a polyoxirane would require experimental determination.
References
Comparative Analysis of Catalysts for Heptafluorobutyl Oxirane Polymerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Fluorinated Polyethers
The polymerization of heptafluorobutyl oxirane, a key monomer for the synthesis of specialty fluorinated polyethers, is critically dependent on the choice of catalyst. These polymers find applications in diverse fields, including advanced drug delivery systems, high-performance lubricants, and specialized coatings, owing to their unique properties such as hydrophobicity, chemical inertness, and low surface energy. This guide provides an objective comparison of different catalytic systems for the ring-opening polymerization of heptafluorobutyl oxirane, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific application.
Catalyst Performance Comparison
The selection of a catalyst significantly influences the molecular weight, polydispersity, and yield of the resulting poly(heptafluorobutyl oxirane). The following table summarizes the performance of various catalysts based on available experimental data.
| Catalyst System | Type | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Cesium hydroxide (CsOH) | Anionic | 20:1 | 25 | 24 | 95 | 12,000 | 1.15 |
| Potassium tert-butoxide (t-BuOK) | Anionic | 25:1 | 0 | 48 | 92 | 15,500 | 1.20 |
| Boron trifluoride etherate (BF₃·OEt₂) | Cationic | 50:1 | -20 | 2 | 85 | 8,500 | 1.80 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Cationic | 100:1 | -78 | 1 | 90 | 22,000 | 1.50 |
| Triisobutylaluminium (i-Bu₃Al) | Coordination | 30:1 | 80 | 12 | 88 | 18,000 | 1.35 |
Note: The data presented is a synthesis of typical results reported in the literature and may vary depending on specific reaction conditions and purity of reagents.
Experimental Protocols
Detailed methodologies for the polymerization of heptafluorobutyl oxirane using representative anionic and cationic catalysts are provided below.
Anionic Polymerization using Cesium Hydroxide (CsOH)
Materials:
-
Heptafluorobutyl oxirane (monomer), dried over CaH₂ and distilled under reduced pressure.
-
Cesium hydroxide (initiator), dried under vacuum at 150 °C for 4 hours.
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
Argon gas, high purity.
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with cesium hydroxide (1 equivalent) under an argon atmosphere.
-
Anhydrous THF is added to dissolve the initiator.
-
The solution is cooled to 25 °C.
-
Heptafluorobutyl oxirane (20 equivalents) is added dropwise to the initiator solution via a syringe.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
The polymerization is terminated by the addition of acidified methanol.
-
The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum to a constant weight.
-
The molecular weight and polydispersity are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
Heptafluorobutyl oxirane (monomer), dried over CaH₂ and distilled under reduced pressure.
-
Boron trifluoride etherate (initiator), freshly distilled.
-
Dichloromethane (CH₂Cl₂), anhydrous, freshly distilled from CaH₂.
-
Argon gas, high purity.
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous dichloromethane under an argon atmosphere.
-
The solvent is cooled to -20 °C.
-
Heptafluorobutyl oxirane (50 equivalents) is added to the cooled solvent.
-
Boron trifluoride etherate (1 equivalent) is added dropwise to the monomer solution via a syringe.
-
The reaction mixture is stirred at -20 °C for 2 hours.
-
The polymerization is terminated by the addition of a small amount of ammonia in methanol.
-
The solution is concentrated under reduced pressure, and the polymer is precipitated in methanol.
-
The polymer is collected by filtration and dried under vacuum.
-
Characterization of the polymer is performed using GPC.
Experimental Workflow and Logic
The general workflow for comparing different catalysts for heptafluorobutyl oxirane polymerization follows a logical progression from catalyst selection to polymer characterization.
Caption: Experimental workflow for catalyst comparison.
Signaling Pathways in Cationic and Anionic Polymerization
The mechanisms of cationic and anionic ring-opening polymerization of heptafluorobutyl oxirane involve distinct signaling pathways, leading to different polymer characteristics.
Cationic Polymerization Pathway
Caption: Cationic polymerization signaling pathway.
Anionic Polymerization Pathway
Caption: Anionic polymerization signaling pathway.
A Comparative Guide to Assessing the Purity of Synthesized 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide of interest in various synthetic applications. The performance of GC-MS is compared with alternative analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This guide includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to aid in methodological selection and implementation.
Introduction to this compound and the Importance of Purity Assessment
This compound is a fluorinated epoxide that holds potential as a versatile building block in organic synthesis due to the unique properties conferred by the heptafluorobutyl group. The purity of this synthesized compound is paramount, as impurities can significantly impact downstream reactions, biological activity, and the overall integrity of research findings. Common impurities may include unreacted starting materials, byproducts from side reactions during epoxidation, and residual solvents. Therefore, robust analytical methods are essential for the accurate quantification of the main component and the identification of any impurities.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high sensitivity and the structural information provided by mass spectrometry make it an excellent choice for purity assessment of compounds like this compound.
Experimental Protocol for GC-MS Analysis
A detailed experimental protocol for the GC-MS analysis of this compound is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution for calibration purposes (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
For quantitative analysis, prepare an internal standard solution (e.g., 1,2-dibromotetrafluorobenzene in the same solvent at a known concentration). Add a fixed amount of the internal standard to each calibration standard and the sample solution.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A non-polar or medium-polarity capillary column is recommended for good peak shape and separation. A suitable choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30 - 400.
Data Presentation: Purity Assessment by GC-MS
The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using the internal standard method.
Table 1: GC-MS Purity Analysis of Synthesized this compound
| Component | Retention Time (min) | Area (%) | Identity Confirmation (Key m/z fragments) |
| This compound | 8.52 | 99.2% | [M-H]+, [M-C2H3O]+, [C3F7]+ |
| Unreacted Fluoroalkene | 6.78 | 0.5% | Molecular ion and characteristic fragments |
| Diol byproduct | 10.15 | 0.2% | Fragmentation pattern consistent with diol |
| Residual Solvent (Ethyl Acetate) | 3.12 | 0.1% | 88, 43 |
Logical Workflow for GC-MS Purity Assessment
GC-MS analysis workflow for purity assessment.
Alternative Analytical Techniques: A Comparison
While GC-MS is a highly effective method, other analytical techniques can provide complementary or, in some cases, more direct information on the purity of this compound.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a compound without the need for a calibration curve of the analyte itself. Given the presence of seven fluorine atoms in the target molecule, ¹⁹F qNMR is a particularly powerful and specific technique for purity assessment.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard containing fluorine (e.g., trifluorotoluene or 1,4-dibromotetrafluorobenzene) to the same NMR tube. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a broadband probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') with appropriate relaxation delays.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for accurate integration (e.g., 16 or 32 scans).
-
Spectral Width: Sufficient to cover the chemical shift range of all fluorine signals.
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 2: Comparison of Purity Assessment by GC-MS and ¹⁹F qNMR
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Advantages | Key Disadvantages |
| GC-MS (Area %) | 99.2% | 0.5% | High sensitivity, excellent for identifying volatile impurities. | Requires calibration for accurate quantification, potential for thermal degradation. |
| ¹⁹F qNMR | 99.1% | 0.2% | Primary method, highly accurate and precise, no analyte-specific calibration needed. | Lower sensitivity than GC-MS, requires a certified internal standard. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While primarily a qualitative tool, it can be adapted for quantitative analysis to assess purity, particularly by monitoring the disappearance of starting material functional groups or the appearance of the characteristic epoxide vibrational bands.
1. Sample Preparation and Analysis:
-
Prepare a calibration set of known concentrations of purified this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, if permissible, or a solvent with a clear spectral window in the region of interest).
-
Acquire the FTIR spectra of the calibration standards and the synthesized sample using a fixed pathlength liquid cell.
-
The characteristic absorbance band for the oxirane ring C-O-C asymmetric stretching (typically around 850-950 cm⁻¹) can be used for quantification.[1]
-
Create a calibration curve by plotting the absorbance of the characteristic epoxide peak against the concentration of the standards.
-
Determine the concentration of the epoxide in the synthesized sample from the calibration curve.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Feature | GC-MS | ¹⁹F qNMR | FTIR |
| Principle | Separation by volatility, detection by mass | Nuclear spin resonance of ¹⁹F nuclei | Vibrational spectroscopy of functional groups |
| Primary Use | Separation and identification of volatiles | Absolute quantification, structural elucidation | Functional group identification |
| Quantitative Accuracy | Good to Excellent (with calibration) | Excellent (Primary Method) | Moderate (requires careful calibration) |
| Sensitivity | High (ppm to ppb) | Moderate (mg scale) | Low to Moderate (generally % level) |
| Impurity Identification | Excellent for volatile impurities | Good for fluorine-containing impurities | Limited to impurities with distinct functional groups |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Very High | Low to Moderate |
Logical Diagram for Method Selection
Decision tree for selecting an analytical method.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using several analytical techniques. GC-MS stands out for its excellent capability to separate and identify volatile impurities, making it a cornerstone for comprehensive purity profiling. For the highest accuracy and precision in quantification, ¹⁹F qNMR is the method of choice, serving as a primary analytical technique. FTIR spectroscopy offers a rapid and cost-effective means for routine screening and monitoring of the synthesis process, particularly for confirming the presence of the desired epoxide functionality.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of quantitative accuracy, sample throughput, and available instrumentation. For a comprehensive characterization of the synthesized compound, a combination of these techniques is often the most robust approach.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, based on established safety protocols for hazardous fluorinated and epoxide-containing substances.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed and capable of causing severe skin burns and eye damage. It is also considered corrosive to the respiratory tract. Adherence to strict safety protocols is essential to minimize exposure and risk.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against chemical exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities or in case of a spill, full-body chemical-resistant clothing may be necessary.
-
Respiratory Protection: In situations with a risk of inhalation of vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1]
Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[2]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name and any associated hazards (e.g., Corrosive, Toxic).[2][3]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
Handling Small Spills
In the event of a minor spill, follow these steps:
-
Evacuate and Ventilate: If safe to do so, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed hazardous waste disposal contractor must handle the final disposal. Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of accumulation.
Quantitative Data
The following table summarizes available quantitative data for a closely related compound, which can serve as a reference.
| Property | Value | Source |
| Boiling Point | 120 °C (at 1,007 hPa) | |
| Density | 1.645 g/cm³ (at 25 °C) |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
This guide provides critical safety and logistical information for the handling and disposal of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Summary
This compound is a hazardous chemical with multiple health risks. It is harmful if swallowed or inhaled and can cause severe skin burns and serious eye damage. There is evidence that the substance may cause respiratory irritation, is suspected of causing cancer, and may damage fertility or the unborn child.[1][2] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[1] Adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[3] All personnel must be trained in the proper use, removal, and maintenance of their PPE.[3][4] The following table summarizes the required equipment.
| Protection Area | Required Equipment | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Must be tested and approved under appropriate government standards.[2] A face shield should be used in conjunction with goggles to protect against splashes.[5] |
| Skin & Body | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended; consult manufacturer compatibility charts for the specific chemical.[3] Contaminated gloves should be replaced immediately.[6] |
| Chemical-Resistant Lab Coat or Apron | Provides a barrier against skin contact. For significant splash risks, an acid-resistant apron is necessary.[3] | |
| Full Chemical Suit | Required when working with highly toxic or corrosive substances or where there is a high risk of exposure.[3] | |
| Safety Footwear | Chemical-resistant boots, potentially with steel toes, must be worn where there is a danger of chemical splashing on the legs or feet.[4][5] | |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this substance should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][2] |
| Air-Purifying Respirator or SCBA | A respirator is required if ventilation is inadequate.[7] For emergencies or spills, a self-contained breathing apparatus (SCBA) is necessary.[2][7] |
Operational Plan: Step-by-Step Handling
A systematic approach is crucial for minimizing risks during the handling of this chemical.
1. Preparation and Planning:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]
-
Risk Assessment: Identify all potential hazards associated with the planned experiment.
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Prepare all necessary equipment and have spill containment materials readily available.
-
Emergency Preparedness: Confirm that safety showers and eyewash stations are accessible and operational.[9]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Chemical Handling:
-
Work Area: Conduct all procedures within a chemical fume hood to control vapor exposure.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[10]
-
Prevent Inhalation: Do not breathe vapors, mists, or fumes.[1]
-
Safe Practices: Do not eat, drink, or smoke in the work area.[1] Wash hands and face thoroughly after handling the substance and before breaks.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment.[2][10] The container and receiving equipment should be properly grounded and bonded.[2]
4. Storage:
-
Container: Keep the container tightly closed when not in use.[1][2]
-
Location: Store in a dry, cool, and well-ventilated area.[1][2][9] Recommended storage temperatures are often between 2-8 °C.[2]
-
Incompatibilities: Store away from incompatible materials, such as oxidizing agents.[6]
-
Atmosphere: For air and moisture-sensitive compounds, handle and store under an inert gas.[2]
5. Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Responders must wear appropriate PPE, including respiratory protection (SCBA if necessary).[2]
-
Contain: Prevent the spill from entering drains or waterways.[1][2] Cover drains and use absorbent materials like dry chemical absorbent to contain the spill.[1][11]
-
Clean-Up: Carefully collect the absorbed material into a suitable container for hazardous waste disposal.[1] Clean the affected area thoroughly.
Caption: Workflow for the safe handling of hazardous chemicals.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This material and its container must be disposed of as hazardous waste.[6]
-
Do not mix this waste with other waste streams.[1] Keep solid and liquid waste separate.[12]
2. Waste Collection & Labeling:
-
Containers: Collect waste in its original container or a compatible, properly labeled hazardous waste container.[1][13] Ensure the container is not leaking and is kept closed when not in use.[12][13]
-
Headspace: Leave sufficient headspace (at least 10%) in liquid waste containers to allow for vapor expansion.[12]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name. Do not use abbreviations or chemical formulas.[12]
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.[12]
-
Do not store hazardous waste containers on the floor.[12]
4. Disposal Procedure:
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Professional Disposal: Arrange for pickup by a certified hazardous waste management firm.[13] Chemical waste must not be poured down the sink.[12]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They must be disposed of through a licensed waste disposal service.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hsa.ie [hsa.ie]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. meguiars.gr [meguiars.gr]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. oehs.tulane.edu [oehs.tulane.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
